molecular formula CH5N B3322399 Methylamine-13C,15N CAS No. 1449-71-4

Methylamine-13C,15N

Cat. No.: B3322399
CAS No.: 1449-71-4
M. Wt: 33.043 g/mol
InChI Key: BAVYZALUXZFZLV-ZDOIIHCHSA-N
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Description

Methylamine-13C,15N is a useful research compound. Its molecular formula is CH5N and its molecular weight is 33.043 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 33.042588893 g/mol and the complexity rating of the compound is 2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)methan(15N)amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745755
Record name (~13~C)Methan(~15~N)amine
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URL https://comptox.epa.gov/dashboard/DTXSID30745755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.043 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-71-4
Record name (~13~C)Methan(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1449-71-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Procurement and Verification of Methylamine-13C,15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylamine-13C,15N (


) is a high-value isotopic building block used primarily for introducing dual-labeled methyl groups into proteins (lysine methylation) or small molecule drug candidates. Its utility hinges on the spin-active nature of both nuclei (

spin-1/2,

spin-1/2), enabling advanced NMR pulse sequences (e.g., HMQC, HSQC) and precise metabolic tracking via mass spectrometry.

This guide addresses the critical challenge in procuring this material: The commercial availability of the stable Hydrochloride (HCl) salt versus the volatile Free Base gas. Most catalog items are the Free Base or deuterated variants. This document provides a roadmap for supplier selection, salt-form verification, and a self-validating QC protocol.

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

Before contacting suppliers, you must define your requirements. The physical form of the reagent dictates the handling safety and experimental success.

Chemical vs. Isotopic Purity
  • Isotopic Enrichment: Standard grade is

    
     99 atom % 
    
    
    
    and
    
    
    98 atom %
    
    
    . Lower enrichment (e.g., 95%) will result in complex NMR spectra due to isotopomers (
    
    
    -
    
    
    species).
  • Chemical Purity: Must be

    
     98%. Common impurities include ammonium chloride (
    
    
    
    ) or dimethylamine, which can interfere with methylation reactions.
The Critical Distinction: Salt vs. Free Base

This is the most common pitfall for procurement officers and junior scientists.

FeatureMethylamine Free Base (

)
Methylamine Hydrochloride (

)
State at RT Gas (Liquefies at -6.3°C)Solid (Crystalline Powder)
Handling Requires sealed ampoules/gas transfer lines. Highly volatile and toxic.Weighable solid. Hygroscopic but easy to handle.
Stability Prone to oxidation/polymerization if not stored cold.Indefinitely stable at RT (desiccated).
Recommendation Avoid unless performing gas-phase reactions.Preferred for all aqueous/organic synthesis.

Expert Insight: Many suppliers list the "Free Base" as the primary catalog item. If you order this by mistake, you will receive a sealed break-seal ampoule of gas, which is useless for standard benchtop weighing. Always verify the CAS number corresponds to the HCl salt.

Part 2: Supplier Landscape & Selection Matrix

The market is bifurcated into primary manufacturers (who synthesize the isotopes) and distributors.

Primary Tier (Manufacturers)

These vendors offer the highest reliability and traceability (CoAs usually include detailed isotopic analysis).

  • Cambridge Isotope Laboratories (CIL) [1]

    • Status: Market Leader.

    • Key Product:CNLM-302-0 (Free Base).

    • Note: CIL frequently lists the deuterated salt (

      
      , CDNLM-8182) or single-labeled salts. You may need to request the non-deuterated double-labeled salt as a custom quote  or "Inquire" item if not visible in the web catalog.
      
    • Website:

  • Sigma-Aldrich (Merck / Isotec)

    • Status: Major Global Distributor/Manufacturer.

    • Key Product:607118 (Methylamine-

      
      ,
      
      
      
      , Free Base).[2]
    • Availability: Often stocks the free base. The HCl salt is frequently a "make-to-order" or requires navigating their "Stable Isotopes" custom synthesis team.

    • Website:

Secondary Tier (Distributors & Regional)

Useful for bulk pricing or regional logistics (e.g., Asia-Pacific).

  • Silantes (Germany): Specializes in biomolecular NMR. Excellent for amino acid precursors.

  • CortecNet: Distributor for CIL and other manufacturers in Europe.

  • Taiyo Nippon Sanso (Japan): High-quality stable isotopes, often re-branded by Western distributors.

Supplier Selection Workflow

SupplierSelection Start Need this compound CheckForm Check Catalog for HCl Salt Start->CheckForm FoundSalt HCl Salt Available? CheckForm->FoundSalt OrderSalt Order HCl Salt (Preferred) FoundSalt->OrderSalt Yes CheckBase Check Free Base (Gas) FoundSalt->CheckBase No CanConvert Can Lab Convert Gas to Solid? CheckBase->CanConvert OrderBase Order Free Base CanConvert->OrderBase Yes (Expert Lab) Inquire Request Custom Quote for HCl Salt CanConvert->Inquire No (Safety Risk) Convert Protocol: Bubble Gas into HCl/Dioxane or HCl/MeOH OrderBase->Convert Convert->OrderSalt Yields

Figure 1: Decision matrix for procuring the correct chemical form. Note that converting the gas to salt requires a closed vacuum manifold to prevent isotope loss.

Part 3: Verification Protocol (Self-Validating System)

Trusting the Certificate of Analysis (CoA) is good; verifying it is better. The following protocol uses Quantitative NMR (qNMR) to validate both isotopic enrichment and chemical identity.

The Principle

We utilize the scalar coupling (


) between the NMR-active nuclei.
  • 
     NMR:  The methyl protons are split by the directly attached 
    
    
    
    (large coupling) and the
    
    
    (smaller coupling).
  • 
     NMR:  The carbon signal is split into a doublet by the attached 
    
    
    
    . This is the definitive proof of double labeling.
Experimental Protocol

Reagents:

  • ~5-10 mg Methylamine-

    
    ,
    
    
    
    HCl.
  • 0.6 mL

    
     (Deuterium Oxide).
    
  • NMR Tube (5mm).

Step-by-Step:

  • Dissolution: Dissolve the sample in

    
    . Note: In 
    
    
    
    , the amine protons (
    
    
    ) will exchange with deuterium and disappear, simplifying the spectrum to just the methyl group.
  • Acquisition (

    
    ):  Acquire a standard proton spectrum (16 scans).
    
  • Acquisition (

    
    ):  Acquire a proton-decoupled carbon spectrum (256+ scans).
    
Data Interpretation (The "Pass/Fail" Criteria)
SpectrumFeatureExpected ValueInterpretation (Pass)

NMR
Chemical Shift (

)
~2.6 ppmSinglet center (before splitting).

Coupling
140 - 145 Hz Signal appears as a wide Doublet . This confirms

enrichment.

NMR
Chemical Shift (

)
~27 ppmCenter of signal.

Coupling
4 - 6 Hz Signal appears as a tight Doublet . This confirms

is attached to

.

Failure Mode: If the


 spectrum shows a singlet , the nitrogen is 

(not labeled). If the

spectrum shows a central singlet with small satellites (1.1%), the carbon is not enriched.

Part 4: Handling & Storage

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at Room Temperature (RT). If the powder clumps, dry under high vacuum over

    
     before weighing for critical stoichiometry.
    
  • Stoichiometry: When calculating equivalents for reactions (e.g., reductive amination), remember to account for the molecular weight difference:

    • Unlabeled Methylamine HCl MW: 67.52 g/mol

    • 
      ,
      
      
      
      Methylamine HCl MW: 69.5 g/mol (approx +2 mass units).
    • Exact Mass: Use the precise values from the CoA for qNMR calculations.

References

  • Sigma-Aldrich. this compound Product Specifications (Product 607118).[2] Merck KGaA.

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Amines. CIL Catalog.

  • Ottiger, M., & Bax, A. (1998). Measurement of J(C,C) and J(C,N) coupling constants in proteins. Journal of the American Chemical Society, 120(47), 12334-12341. (Provides authoritative grounding on C-N coupling constants in biological contexts).
  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. (Standard for chemical shift verification).[3]

Sources

Technical Guide: Isotopic Enrichment Analysis of Methylamine-13C,15N

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the analytical framework for validating the structural integrity and isotopic enrichment of Methylamine-13C,15N hydrochloride (


). As a critical precursor in the synthesis of labeled pharmaceuticals and metabolic tracers, the precise quantification of its double-label status is paramount. This document moves beyond basic certificate-of-analysis parameters, providing researchers with self-validating protocols using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) via benzoyl chloride derivatization.

Chemical Profile & Strategic Importance

This compound is not merely a reagent; it is a structural probe . In Fragment-Based Drug Discovery (FBDD), it serves as a "spy" moiety, introducing two NMR-active nuclei (


) into a scaffold without perturbing its steric or electronic profile.
Key Physicochemical Properties
PropertyValue / CharacteristicRelevance
Formula

Double-labeled salt form (stable solid).[1]
MW (Labeled) ~69.5 g/mol +2 Da shift vs. unlabeled (

).
Hygroscopicity HighRequires handling in desiccated environments to prevent mass errors.

Spin

Enables direct detection and coupling analysis.[2]

Spin

Sharp lines (unlike

quadrupolar broadening).

Analytical Pillar I: NMR Spectroscopy

Objective: Confirm the intact C-N bond and qualitative enrichment via Scalar Coupling (


-coupling).
The Mechanistic Logic

In a standard sample, Carbon-12 and Nitrogen-14 are NMR silent (or quadrupolar). In this enriched sample, both nuclei are spin-active (


). The "fingerprint" of success is the observation of scalar coupling  between the carbon and the nitrogen. If the sample were a physical mixture of 

-methylamine and

-methylamine (scrambled), this coupling would be absent.
Protocol: 1D Carbon-13 NMR
  • Solvent:

    
     (preferred for salt solubility and eliminating NH proton exchange complications) or DMSO-
    
    
    
    .
  • Reference: TSP (Trimethylsilylpropanoic acid) or solvent residual peak.

Expected Spectral Features:

  • Chemical Shift:

    
     (typical for methylamines).
    
  • Splitting Pattern: The

    
     signal will not  be a singlet. It must appear as a doublet  due to the one-bond coupling to 
    
    
    
    (
    
    
    ).
  • Coupling Constant (

    
    ):  Expect a value between 4–6 Hz . (Note: This is lower than amide bonds, which are ~15 Hz).
    
Visualization: The Splitting Tree

The following diagram illustrates the origin of the multiplet structures in the NMR spectrum, confirming the double-label connectivity.

NMR_Splitting Root Unperturbed 13C Signal Split Split by 15N (Spin 1/2) Root->Split Scalar Coupling Result Observed Doublet (1J_CN ≈ 4-6 Hz) Split->Result Verification of Intact Bond

Figure 1: NMR Splitting Logic. The observation of a doublet in the


 spectrum is the definitive proof of the 

covalent bond.

Analytical Pillar II: Mass Spectrometry (GC-MS)

Objective: Quantify Isotopic Enrichment (Atom %) and Chemical Purity.

The Volatility Challenge

Methylamine free base is a gas at room temperature. Direct injection of the HCl salt into a GC inlet leads to thermal degradation and poor peak shape. Derivatization is mandatory to increase molecular weight, reduce polarity, and ensure stable chromatography.

The "Trustworthy" Protocol: Benzoyl Chloride Derivatization

This method converts methylamine into N-methylbenzamide , a stable, lipophilic compound ideal for GC-MS analysis.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of Methylamine-

    
     HCl in 500 µL of 1M NaOH (aq).
    
    • Why: Converts the salt to the nucleophilic free base.

  • Reaction: Add 20 µL of Benzoyl Chloride (excess). Vortex vigorously for 30 seconds.

    • Mechanism:[3] Schotten-Baumann reaction.

  • Incubation: Let stand at Room Temp for 5 minutes.

  • Extraction: Add 1 mL of Ethyl Acetate . Vortex and centrifuge.

  • Analysis: Inject 1 µL of the organic (top) layer into the GC-MS.

Visualization: Derivatization Workflow

Derivatization_Workflow Start Methylamine HCl (Solid, Polar) Step1 Basify (NaOH) Release Free Base Start->Step1 Step2 Add Benzoyl Chloride (Derivatization) Step1->Step2 Nucleophilic Attack Step3 Extract w/ EtOAc Step2->Step3 Phase Separation Final GC-MS Analysis (N-Methylbenzamide) Step3->Final

Figure 2: The Schotten-Baumann derivatization workflow ensures the volatile amine is captured as a stable amide for precise MS quantification.

Data Analysis & Enrichment Calculation

Interpreting the Mass Spectrum

For N-methylbenzamide (


), the base peak (molecular ion) is m/z 135 .
For the double-labeled derivative (

-methyl,

), the mass shifts by +2 Da.[4]
IsotopologueMass (m/z)Origin
M+0 (Unlabeled) 135Natural abundance background / Impurity
M+1 (Single Label) 136Incomplete enrichment (e.g.,

only or

only)
M+2 (Double Label) 137 Target Analyte (

)
Calculation of Isotopic Enrichment (Atom %)

To calculate the total enrichment, integrate the ion currents (Peak Areas) for the relevant masses.



Note: For ultra-precise work, subtract the natural abundance contribution of the benzoyl group (approx 1.1% per carbon) from the M+1 and M+2 intensities, although for >98% enriched materials, the raw ratio is often sufficient for confirmation.

References

  • Malec, P. A., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.[5] PMC PubMed Central. [Link]

  • Deev, S. L., et al. (2014). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

Sources

Isotopic Precision: A Technical Guide to Methylamine-13C,15N in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of early-stage drug discovery, the precision of data is often limited by the tools of detection. Methylamine-13C,15N (HCl salt) represents a high-fidelity isotopic building block that transcends simple mass shifting. By incorporating both


 and 

nuclei, this precursor unlocks dual-modal analytical capabilities: it serves as a distinct NMR probe via heteronuclear coupling and a "mass-defect" silent tracer for quantitative mass spectrometry.

This technical guide outlines the rigorous application of this compound in synthesizing labeled bioactive scaffolds, validating structural integrity via NMR, and conducting precise metabolic flux analysis (MFA).

Part 1: Chemical Fundamentals & Synthetic Utility[1]

The Isotopologue Advantage

Standard methylation uses methyl iodide or unlabeled methylamine. However, this compound (


-

) offers a unique "fingerprint" for bio-orthogonal tracking.
FeatureUnlabeled MethylamineThis compoundResearch Advantage
Net Mass Change +15 Da (CH₃)+17 Da (

)
+2 Da Shift : Eliminates overlap with natural

abundance (~1.1%) in MS.
NMR Spin State

(Silent),

(Quadrupolar)

(Spin 1/2),

(Spin 1/2)
Scalar Coupling : Enables

measurement and isotope-filtered 2D NMR.
Metabolic Fate IndistinguishableTraceable (

,

)
Allows simultaneous tracking of C-flux (to CO2) and N-flux (to Urea/Ammonia).
Core Synthetic Protocol: Reductive Amination

The most robust method for introducing this label into a drug scaffold is Reductive Amination .[1] Unlike direct alkylation with methyl iodide (which risks over-alkylation to quaternary ammonium salts), reductive amination allows for controlled mono-methylation of aldehydes.

Experimental Workflow: One-Pot Reductive Methylation

Objective: Synthesize a secondary amine tracer from a generic aldehyde precursor (


) using this compound.

Reagents:

  • Precursor: Target Aldehyde (1.0 eq)

  • Label Source: this compound Hydrochloride (1.2 – 1.5 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or Et3N (1.2 eq) – Critical for freeing the amine salt.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Step-by-Step Protocol:

  • Free Basing (In Situ): In a flame-dried flask under Argon, suspend this compound HCl in DCE. Add DIPEA dropwise. Stir for 15 minutes at Room Temperature (RT) to generate the free amine species (

    
    -
    
    
    
    ).
    • Causality: The HCl salt is stable but non-nucleophilic. The base must be added before the aldehyde to ensure rapid imine formation.

  • Imine Formation: Add the Aldehyde (1.0 eq) to the mixture. If the aldehyde is sterically hindered, add Activated Molecular Sieves (4Å) to sequester water and drive the equilibrium toward the imine (Schiff base). Stir for 1-2 hours.

    • Checkpoint: Monitor by TLC or LC-MS. You should see the disappearance of the aldehyde peak and the appearance of the imine mass (

      
      ).
      
  • Selective Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) in one portion. Allow to warm to RT and stir overnight.

    • Why STAB? STAB is less reactive than Sodium Borohydride (

      
      ). It selectively reduces the imine without reducing the remaining aldehyde, preventing the formation of the alcohol side-product (
      
      
      
      ).
  • Quench & Isolation: Quench with saturated aqueous

    
    . Extract with DCM. The resulting secondary amine now carries the permanent 
    
    
    
    -
    
    
    tag.
Visualization: Synthetic Logic Pathway

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Reduction Me-13C,15N HCl Me-13C,15N HCl Free Base Amine Free Base Amine Me-13C,15N HCl->Free Base Amine + DIPEA Imine Intermediate Imine Intermediate Free Base Amine->Imine Intermediate Aldehyde Precursor Aldehyde Precursor Aldehyde Precursor->Imine Intermediate - H2O Labeled Drug Product Labeled Drug Product Imine Intermediate->Labeled Drug Product + STAB (Reductant) caption Fig 1. Reductive Amination Logic Flow using this compound.

Figure 1: Logical flow of introducing the double-stable isotope label via reductive amination.

Part 2: Applications in Structural Biology (NMR)

Resolving Spectral Complexity

In complex biological matrices or large protein-ligand complexes, standard proton (


) NMR is often unreadable due to signal overlap. The this compound tag acts as a "spectral beacon."
The Heteronuclear Filter

By employing 2D [


, 

]-HSQC
(Heteronuclear Single Quantum Coherence) spectroscopy, researchers can filter out all signals except those attached to the

label.
  • Coupling Constant (

    
    ):  The direct bond between 
    
    
    
    and
    
    
    creates a scalar coupling. In a standard
    
    
    spectrum, the methyl protons will appear as a doublet of doublets (split by
    
    
    and
    
    
    ).
    • 
       (Large splitting).
      
    • 
       (Fine splitting, distinct for sp3-sp3 bonds).
      
  • Validation Protocol:

    • Run a standard

      
       NMR. Note the complexity.
      
    • Run a

      
      -filtered experiment. Only the drug's methyl group signal remains visible.
      
    • Application: This allows for determining the binding constant (

      
      ) of the drug to a protein target without interference from the protein's own signals.
      

Part 3: Drug Metabolism & Pharmacokinetics (DMPK)

Metabolic Stability & Tracer Studies

The N-methyl group is a common site for metabolic attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to N-demethylation .

The Tracer Workflow

Using the doubly labeled compound allows researchers to track the fate of the metabolic byproducts with high precision.

  • Pathway A (Demethylation): The drug loses the methyl group.

    • Result: The parent compound mass decreases by 17 Da.

    • Byproduct: The methyl group leaves as Formaldehyde-13C (

      
      ) or Carbon Dioxide-13C (
      
      
      
      ).
  • Pathway B (N-Oxidation): The nitrogen is oxidized but the methyl remains.

    • Result: Mass increases by +16 Da (Oxygen), but the

      
      -
      
      
      
      coupling remains intact in NMR.
Visualization: Metabolic Fate Tracking

Metabolism cluster_demethylation Pathway: N-Demethylation cluster_oxidation Pathway: N-Oxidation Parent Drug (13C, 15N) Parent Drug (13C, 15N) CYP450 Enzyme CYP450 Enzyme Parent Drug (13C, 15N)->CYP450 Enzyme Desmethyl Metabolite Desmethyl Drug (Label Lost) CYP450 Enzyme->Desmethyl Metabolite Oxidative Cleavage Formaldehyde-13C HCHO-13C (Detected in Headspace) CYP450 Enzyme->Formaldehyde-13C N-Oxide Metabolite N-Oxide Drug (Label Retained) CYP450 Enzyme->N-Oxide Metabolite Direct Oxidation caption Fig 2. Differentiating metabolic pathways using label retention vs. loss.

Figure 2: Decision tree for metabolic analysis based on isotopic label retention.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Bain, A. D., et al. (2008). "Chemical exchange and the interpretation of NMR spectra." Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Available at: [Link]

Sources

Technical Deep Dive: Byproducts of Methylamine-13C,15N Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Precision Control in Stable Isotope Labeling

Executive Summary: The Isotope Economy

In the synthesis of Methylamine-13C,15N (


), the primary challenge is not merely chemical conversion, but isotopic conservation . Unlike bulk commodity synthesis where yield is calculated by mass, labeled synthesis is governed by the "Isotope Economy." Every mole of byproduct represents a non-recoverable loss of high-value 

or

precursors.

This guide analyzes the byproduct spectrum of the two dominant synthetic methodologies: Direct Nucleophilic Substitution (high byproduct risk, low cost precursors) and the Hofmann Rearrangement (low byproduct risk, high cost precursors). It provides a mechanism-based roadmap for identifying, separating, and preventing impurities that compromise NMR standards and metabolic tracer studies.

Synthetic Pathways & Mechanism-Based Impurities

Route A: Direct Nucleophilic Substitution (The "Runaway" Pathway)

Precursors:


-Methyl Iodide + 

-Ammonia.

This is the most common lab-scale route due to precursor availability, but it suffers from poly-alkylation . As methyl groups are electron-donating, they increase the electron density on the nitrogen. Consequently, the product (Methylamine) is more nucleophilic than the reactant (Ammonia), leading to a kinetic runaway effect.

The Byproduct Cascade:

  • Target: this compound (

    
    )
    
  • Major Impurity 1: Dimethylamine-13C2,15N (

    
    )
    
  • Major Impurity 2: Trimethylamine-13C3,15N (

    
    )
    
  • Quaternary Salt: Tetramethylammonium Iodide (

    
    )
    
Route B: Hofmann Rearrangement (The "Fidelity" Pathway)

Precursors:


-Acetamide + Bromine/Base.

This route locks the stoichiometry 1:1. The carbon-nitrogen bond is formed in the amide precursor, preventing poly-methylation. However, it introduces a different class of hydrolysis-resistant byproducts.

The Byproduct Spectrum:

  • Hydrolysis Failure: Unreacted Acetamide-13C,15N.

  • Side Reaction: Methyl Isocyanate-13C,15N (intermediate leakage).

  • Coupling: N,N'-Dimethylurea (reaction of product amine with intermediate isocyanate).

Visualization: Kinetic Runaway vs. Stepwise Control

The following diagram illustrates the divergent byproduct generation mechanisms between the two routes.

ByproductGenesis cluster_0 Route A: Direct Alkylation (Kinetic Runaway) cluster_1 Route B: Hofmann Rearrangement (Stoichiometric Lock) NH3 15N-Ammonia MMA Methylamine (Target) NH3->MMA Slow MeI + 13C-MeI DMA Dimethylamine (Impurity) MMA->DMA Fast (k2 > k1) TMA Trimethylamine (Impurity) DMA->TMA Fastest Amide 13C,15N-Acetamide Iso Isocyanate Intermediate Amide->Iso Br2 / NaOH MMA_H Methylamine (Target) Iso->MMA_H Hydrolysis Urea Dimethylurea (Side Product) Iso->Urea + MMA (Side Rxn)

Figure 1: Comparative impurity genesis. Note the sequential "runaway" in Route A versus the branching side-reaction in Route B.

Technical Characterization of Byproducts

Distinguishing the target from its isotopically labeled byproducts requires precise analytical methods. Standard HPLC often fails due to lack of chromophores; NMR and MS are required.

Table 1: Analytical Signatures of Methylamine Impurities
Impurity SpeciesMolecular FormulaMass Shift (

)

NMR Signature
Solubility (HCl Salt)
Methylamine (Target)

Base Peak (M+2)Single Quartet (

)
Sol. Ethanol, Insol.[1] CHCl

Dimethylamine (

+17 Da (vs Target)Doublet of QuartetsSol. CHCl

, Sol. Ethanol
Trimethylamine (

+32 Da (vs Target)Singlet (Broadened)Sol. CHCl

, Sol. Ethanol
Ammonium Chloride

-15 Da (approx)SilentInsol. Ethanol
Expert Insight: The NMR Coupling Diagnostic

In a doubly labeled system, the one-bond heteronuclear coupling (


)  is your primary purity validator.
  • Pure Methylamine: Appears as a distinct doublet in

    
     NMR (split by 
    
    
    
    ) and a quartet in
    
    
    NMR (split by
    
    
    ).
  • Dimethylamine Contamination: Will appear as a secondary set of peaks slightly downfield. The symmetry of the two methyl groups makes them chemically equivalent, but the

    
    -coupling pattern often becomes complex due to second-order effects if proton decoupling is not perfect.
    

Purification Strategy: The Solubility Differential Protocol

Separating methylamines by distillation is notoriously difficult due to overlapping boiling points (MMA: -6°C, DMA: 7°C, TMA: 3°C). The most robust method relies on the differential solubility of their Hydrochloride salts .

The "Gattermann-Style" Separation Workflow

This protocol exploits the fact that Methylamine·HCl is insoluble in chloroform, while di- and tri-methylamine salts exhibit partial solubility in organic solvents due to increased lipophilicity.

Purification Raw Crude Reaction Mix (MMA, DMA, TMA, NH4Cl) Acid Acidify with HCl Evaporate to Dryness Raw->Acid DrySalts Mixed Dry Salts Acid->DrySalts Extract1 Extraction 1: Chloroform (Dry) DrySalts->Extract1 Solid1 Solid Phase: MMA·HCl + NH4Cl Extract1->Solid1 Insoluble Liq1 Liquid Phase: DMA·HCl + TMA·HCl Extract1->Liq1 Soluble (Waste) Extract2 Extraction 2: Absolute Ethanol Solid1->Extract2 Solid2 Solid Phase: NH4Cl (Discard) Extract2->Solid2 Insoluble Liq2 Filtrate: Pure MMA·HCl Extract2->Liq2 Soluble Recryst Recrystallization (Ethanol/Et2O) Liq2->Recryst

Figure 2: Solubility-based purification workflow. Critical Step: Ensure absolute dryness before Chloroform extraction to prevent MMA loss.

Step-by-Step Protocol
  • Acidification: Quench the reaction mixture with concentrated HCl. Evaporate water/solvent under reduced pressure until a dry, white hygroscopic solid remains.

  • Dehydration: Dry the salts in a vacuum desiccator over

    
     for 24 hours. Moisture compromises the next step.
    
  • Lipophilic Wash (Remove DMA/TMA): Triturate the dry solids with anhydrous chloroform (

    
    ).
    
    • Mechanism:[2][3] The additional methyl groups on DMA and TMA shield the ionic charge, increasing solubility in

      
      .
      
    • Action: Filter. Retain the Solid . Discard the filtrate (contains poly-methylated byproducts).

  • Ethanol Extraction (Remove NH4Cl): Triturate the remaining solid with hot absolute ethanol.

    • Mechanism:[2][3] Methylamine[1][4][5][6][7][8][9][10][11][12]·HCl is highly soluble in hot ethanol; Ammonium Chloride is sparingly soluble.

    • Action: Filter hot. Retain the Filtrate . Discard the solid (NH4Cl).

  • Crystallization: Cool the ethanol filtrate or add diethyl ether to precipitate pure this compound Hydrochloride.

References

  • Organic Syntheses. "Methylamine Hydrochloride." Org.[1] Synth. 1929, 9, 60. Link

  • Cambridge Isotope Laboratories. "Stable Isotope Labeled Synthetic Intermediates." CIL Technical Resources.Link

  • Sigma-Aldrich. "this compound Hydrochloride Product Specification." Link

  • National Institute of Standards and Technology (NIST). "Methylamine: Gas Phase IR and Mass Spectra." NIST Chemistry WebBook.Link

  • Gattermann, L. "The Practical Methods of Organic Chemistry." Macmillan, 1914. (Foundational reference for Chloroform/Ethanol salt separation). Link

Sources

Optimizing Solvation Strategies for Methylamine-13C,15N

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for NMR Spectroscopy and Synthetic Applications

Executive Summary

Methylamine-13C,15N (


) is a high-value stable isotope reagent widely used in biomolecular NMR (protein dynamics, side-chain assignment) and the synthesis of isotopically labeled pharmaceuticals.[1] Its effective utilization hinges on a critical physicochemical distinction: the reagent is supplied as a hydrochloride salt  (for stability) but is frequently required as a free base  (for nucleophilicity).

This guide provides a comprehensive solubility profile and solvation strategy, ensuring researchers maximize the utility of this costly reagent while maintaining isotopic integrity.

Physicochemical Profile & The "Salt-Base" Paradox

The solubility behavior of this compound is bimodal, dictated entirely by its protonation state. The stable isotope substitution (


, 

) does not significantly alter macroscopic solubility compared to the natural isotopologue, allowing standard solubility data to serve as a reliable proxy.
  • The Storage Form (Hydrochloride Salt): A hygroscopic, ionic solid.[2] High lattice energy makes it insoluble in non-polar organic solvents.

  • The Reactive Form (Free Base): A gas at room temperature (BP: -6.3°C). Highly soluble in organic solvents but difficult to handle quantitatively without specific solvation protocols.

Table 1: Solubility Profile of this compound Hydrochloride

Data represents approximate solubility at 20°C. "Insoluble" denotes <0.1 g/L.

SolventSolubility RatingTechnical Notes for Labeled Applications
Water / D₂O Very High (>1000 g/L)Ideal for stock solutions. Warning: Fast proton exchange in D₂O obliterates

coupling.
Methanol / MeOD High Good for low-temp synthesis. Proticity facilitates proton exchange.
Ethanol Moderate Solubility decreases significantly with temperature; useful for recrystallization.
DMSO / DMSO-d₆ High Gold Standard for NMR. High solubility + lack of exchangeable protons preserves

-H correlations.
DMF High Useful for peptide coupling reactions.
THF Low / Insoluble Critical Bottleneck. The salt will not dissolve; requires in situ free-basing (see Protocol B).
DCM / Chloroform Insoluble Suitable only for heterogeneous reactions or after free-basing.
Ethyl Acetate Insoluble Excellent anti-solvent for precipitating the labeled salt.
Application-Specific Solvent Strategies
A. For NMR Spectroscopy (

Detection)

The choice of solvent dictates the visibility of the amide proton and the nitrogen-proton coupling.

  • Protic Solvents (D₂O, MeOD):

    • Mechanism: Rapid chemical exchange of the amine protons (

      
      ) with the deuterated solvent.
      
    • Consequence: The

      
       signal for the amine vanishes. The 
      
      
      
      signal appears as a singlet (decoupled) rather than a triplet.
    • Use Case: When only the chemical shift (

      
      ) of the nitrogen or carbon is required, or for relaxation studies where proton NOE is not needed.
      
  • Aprotic Polar Solvents (DMSO-d₆):

    • Mechanism: Strong hydrogen bonding between DMSO oxygen and the amine protons slows down exchange rates significantly.

    • Consequence: The

      
       protons are observable. The 
      
      
      
      signal appears as a triplet (
      
      
      ), providing critical structural verification.
    • Recommendation: Use anhydrous DMSO-d₆ (stored over molecular sieves) to prevent adventitious water from catalyzing proton exchange.

B. For Organic Synthesis (Nucleophilic Substitution)

In synthesis, the HCl salt is non-nucleophilic. To react this compound with an electrophile (e.g., an alkyl halide or activated ester), it must be deprotonated.

  • Solvent Mismatch: Most electrophiles are soluble in DCM or THF, where Methylamine HCl is insoluble.

  • Solution: Use a biphasic system or in situ neutralization (see Protocol B).

Visualizing Solvation Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolventStrategy Start This compound HCl (Starting Material) Application Intended Application? Start->Application NMR NMR Spectroscopy Application->NMR Synthesis Organic Synthesis Application->Synthesis Coupling Need to observe 1J(NH) coupling? NMR->Coupling Solubility Is Electrophile Water Soluble? Synthesis->Solubility D2O Use D2O or MeOD (Protons Exchange) Coupling->D2O No DMSO Use DMSO-d6 (Slow Exchange) Coupling->DMSO Yes Aqueous Use Water/Buffer (Schotten-Baumann) Solubility->Aqueous Yes Organic Use THF/DCM (Requires Free-Basing) Solubility->Organic No ProtocolB Execute Protocol B: In-Situ Liberation Organic->ProtocolB

Figure 1: Decision tree for selecting the optimal solvent system based on analytical or synthetic requirements.

Experimental Protocols
Protocol A: Preparation for

-Coupled NMR

Objective: To dissolve this compound HCl while preserving the N-H scalar coupling.

  • Drying: Ensure the this compound HCl salt is dry.[3] If clumping is observed, dry in a vacuum desiccator over

    
     for 4 hours.
    
  • Solvent Prep: Use a fresh ampoule of DMSO-d₆ (99.9% D).

  • Dissolution: Weigh 10–15 mg of the labeled salt into a microcentrifuge tube. Add 600 µL of DMSO-d₆.

  • Mixing: Vortex until fully dissolved. The salt dissolves readily; heating is rarely required and should be avoided to prevent isotopic fractionation or degradation.

  • Transfer: Transfer to the NMR tube immediately. Cap tightly to prevent atmospheric moisture ingress (water catalyzes proton exchange).

Protocol B: In Situ Free-Basing in THF

Objective: To generate reactive this compound free base in anhydrous THF for reaction with water-sensitive electrophiles.

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a stir bar and a septum.

  • Suspension: Add this compound HCl (1.0 eq) and anhydrous THF (10 mL/g). The salt will not dissolve; it will form a suspension.

  • Base Addition: Add a non-nucleophilic organic base (e.g., Triethylamine or DIPEA, 1.1 eq) or solid inorganic base (e.g.,

    
    ).
    
    • Note: Triethylamine HCl is soluble in THF, while Potassium Chloride is not. Using

      
       allows filtration of the inorganic byproducts, leaving a clean solution of Methylamine free base in THF.
      
  • Activation: Stir vigorously at room temperature for 30–60 minutes. The disappearance of the coarse HCl salt and appearance of finer KCl precipitate indicates free base generation.

  • Reaction: Add the electrophile directly to this supernatant.

References
  • Vertex AI Search. (2024). Solubility of Methylamine Hydrochloride in Organic Solvents. Retrieved from 1

  • Sigma-Aldrich. (n.d.). This compound Hydrochloride Product Information. Retrieved from [4]

  • National Institute of Standards and Technology (NIST). (n.d.). Methylamine Solubility Data. Retrieved from 5

  • Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry. Retrieved from 6

  • University of Rochester. (n.d.). Solvent: Methylamine.[4][7] Department of Chemistry. Retrieved from 7

Sources

Methodological & Application

Application Note: Robust Derivatization of Methylamine-¹³C,¹⁵N for High-Sensitivity GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the derivatization of isotopically labeled methylamine (Methylamine-¹³C,¹⁵N) for sensitive and accurate quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent high polarity and volatility of methylamine present significant challenges for direct GC-MS analysis, leading to poor chromatographic peak shape and unreliable quantification.[1] Chemical derivatization is an essential step to overcome these limitations.[2][3] This document details a robust protocol using isobutyl chloroformate as the derivatizing agent, a method chosen for its rapid reaction kinetics, stability of the resulting derivative, and suitability for complex matrices. The underlying principles of derivatization, alternative methodologies, and critical experimental parameters are discussed to provide researchers, scientists, and drug development professionals with a validated framework for the analysis of this important compound.

Introduction: The Rationale for Derivatization

Methylamine is a key primary amine with significant roles in biological systems and as a precursor in chemical synthesis. Its accurate quantification is crucial in various fields, from environmental monitoring to pharmaceutical development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of low molecular weight primary amines like methylamine is fraught with challenges:

  • High Polarity: The primary amine group leads to strong interactions with active sites (silanol groups) in the GC inlet and column, resulting in poor peak shape, tailing, and reduced sensitivity.[1]

  • Low Volatility: While seemingly volatile, its polarity can reduce its efficient transfer through the GC system.

  • Thermal Instability: Some amines can be susceptible to degradation at the high temperatures of the GC inlet.[2]

Chemical derivatization addresses these issues by chemically modifying the analyte to improve its chromatographic behavior.[2][3] The primary goal is to replace the active hydrogen on the nitrogen atom with a less polar, more stable functional group.[1][2] This leads to:

  • Increased Volatility and Thermal Stability: The resulting derivative is less polar and more stable at high temperatures.[1][4]

  • Improved Peak Shape: Derivatization minimizes interactions with the GC system, leading to sharper, more symmetrical peaks.[1]

  • Enhanced Sensitivity: The introduction of specific functional groups can improve ionization efficiency in the mass spectrometer.[1]

The use of a stable isotope-labeled internal standard, such as Methylamine-¹³C,¹⁵N, is critical for accurate quantification. It co-elutes with the unlabeled analyte and experiences similar matrix effects and derivatization efficiency, allowing for reliable correction of variations during sample preparation and analysis.

Choosing the Right Derivatization Strategy

Several derivatization techniques are available for primary amines, primarily categorized as silylation, acylation, and alkylation (including carbamate formation with chloroformates).[1][5]

Derivatization TechniqueCommon ReagentsAdvantagesDisadvantages
Silylation BSTFA, BSA, TMCSForms volatile and thermally stable derivatives.Reagents and derivatives are highly sensitive to moisture, requiring anhydrous conditions.[4][5]
Acylation TFAA, Acetic AnhydrideProduces stable and volatile derivatives. Can enhance ECD detection.[1][6]Can produce acidic byproducts that may degrade the GC column. May require removal of excess reagent.[1]
Chloroformate Alkylation Isobutyl Chloroformate, Propyl Chloroformate, FMOCRapid reaction, often at room temperature. Stable derivatives. Can be performed in aqueous/organic two-phase systems, simplifying sample preparation.[7][8]Excess reagent may need to be quenched.[7][8]

For its robustness, speed, and compatibility with aqueous samples, this application note will focus on derivatization using isobutyl chloroformate . This method is particularly advantageous as it often allows for direct derivatization in the sample matrix, followed by a simple liquid-liquid extraction of the derivative.[8][9]

Experimental Workflow and Protocol

The following section details the complete workflow from sample preparation to GC-MS analysis for the derivatization of Methylamine-¹³C,¹⁵N with isobutyl chloroformate.

Workflow Overview

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction & Analysis Sample Aqueous Sample containing Methylamine-¹³C,¹⁵N Buffer Adjust to Alkaline pH (e.g., Sodium Borate Buffer, pH 9-10) Sample->Buffer Create basic environment Reagent Add Isobutyl Chloroformate in Aprotic Solvent (e.g., Toluene) Vortex Vortex vigorously (1-2 minutes at room temp) Reagent->Vortex LLE Liquid-Liquid Extraction (e.g., with Hexane) Vortex->LLE Extract derivative Organic_Phase Collect Organic Layer LLE->Organic_Phase Phase separation GCMS Inject into GC-MS System Organic_Phase->GCMS

Sources

Quantitative proteomics using Methylamine-13C,15N labeling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Quantitative Proteomics using Stable Isotope Dimethyl Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Protein Quantification

In the post-genomic era, understanding the proteome—the complete set of proteins expressed by an organism—is paramount to deciphering complex biological systems. While genomics tells us what could be, proteomics reveals what is happening. Quantitative proteomics, which measures the abundance of proteins, is a critical tool for understanding cellular behavior, disease mechanisms, and therapeutic responses.[1] By comparing protein levels across different conditions, researchers can identify key players in biological pathways, discover potential biomarkers for disease, and validate the targets of novel therapeutics.[2][3]

Mass spectrometry (MS) is the gold standard for protein identification and quantification.[4] To achieve high accuracy and precision, stable isotope labeling techniques are widely employed.[5] These methods introduce a "heavy" isotope version of a peptide, which is chemically identical to the "light" (natural abundance) version but distinguishable by the mass spectrometer. By comparing the signal intensities of heavy and light peptide pairs, we can derive precise relative quantification.[6]

Labeling strategies fall into two main categories: metabolic and chemical.[1] Metabolic labeling, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), incorporates heavy amino acids during cell growth.[7][8] While powerful, SILAC is primarily limited to cultured cells.[8] Chemical labeling, conversely, occurs in vitro and can be applied to virtually any sample type, including tissues and biofluids.[9][10] This guide focuses on a robust, versatile, and cost-effective chemical labeling method: Stable Isotope Dimethyl Labeling .

Part I: The Principle of Reductive Dimethylation

Stable isotope dimethyl labeling, also known as reductive amination, is a chemical labeling technique that attaches methyl groups to the primary amines of peptides—specifically, the N-terminus of each peptide and the ε-amino group of lysine residues.[11] The use of isotopically distinct reagents allows for the creation of unique mass tags for multiplexed analysis.

The Chemistry of Labeling

The reaction is a two-step process performed in a single pot:[9][11]

  • Schiff Base Formation: A primary amine on a peptide reacts with the carbonyl group of formaldehyde (CH₂O) to form a Schiff base intermediate.

  • Reduction: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), reduces the Schiff base to a stable dimethylamine group.

To generate different mass tags, isotopically labeled versions of formaldehyde and/or sodium cyanoborohydride are used. For example, a common 3-plex experiment would involve:

  • Light Label: Regular ("light") formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

  • Medium Label: Deuterated ("medium") formaldehyde (CD₂O) and light sodium cyanoborohydride (NaBH₃CN).

  • Heavy Label: ¹³C- and deuterated ("heavy") formaldehyde (¹³CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN).

This strategy ensures that peptides from different samples have a specific mass shift, allowing them to be distinguished and quantified in the mass spectrometer's MS1 scan. The method is highly efficient, rapid, and the required reagents are significantly less expensive than many commercial multiplexing kits.[11][12]

The Role of ¹³C and ¹⁵N Isotopes

While dimethylation primarily utilizes ¹³C and deuterium for labeling, it's important to understand the broader context of ¹³C and ¹⁵N in proteomics.

  • ¹³C (Carbon-13): As seen in the "heavy" formaldehyde reagent, ¹³C is a stable, heavy isotope of carbon that provides a distinct mass shift without significantly altering the chemical properties or chromatographic behavior of the peptide.

  • ¹⁵N (Nitrogen-15): This heavy isotope of nitrogen is the cornerstone of metabolic labeling strategies where organisms are grown on media containing ¹⁵N-enriched nutrients, labeling all newly synthesized proteins.[6][] In chemical labeling, complex reagents like Tandem Mass Tags (TMT) are synthesized with both ¹³C and ¹⁵N isotopes to create their isobaric structure.[14] While not directly added during the dimethylation reaction itself, ¹⁵N is an integral part of the peptide backbone being analyzed. Dual ¹³C and ¹⁵N labeling provides the largest possible mass shift, which is advantageous for resolving labeled peptides in high-resolution mass spectrometry.[]

Part II: Experimental Workflow & Protocols

A successful quantitative proteomics experiment relies on meticulous sample handling and a validated protocol. The following workflow is designed to minimize experimental error and ensure high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_label Labeling & Mixing cluster_analysis MS Analysis & Data Processing P1 Protein Extraction (e.g., from Tissues/Cells) P2 Reduction & Alkylation P1->P2 P3 Protein Digestion (e.g., Trypsin) P2->P3 L1 Peptide Desalting & Quantification P3->L1 L2 Parallel Labeling (Light / Medium / Heavy) L1->L2 L3 Quench Reaction L2->L3 L4 Combine Labeled Samples L3->L4 A1 Final Desalting L4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Database Search (Peptide ID) A2->A3 A4 Quantification & Stats A3->A4 Output Quantified Protein List A4->Output

Overall workflow for quantitative proteomics using stable isotope dimethyl labeling.
Protocol 1: Protein Extraction and Digestion

This protocol is a general guideline. Optimization may be required based on the sample type.

  • Lysis: Homogenize cells or tissues in a suitable lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

  • Reduction: To an aliquot containing 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C. Causality: This step reduces disulfide bonds, unfolding the protein to allow for complete digestion.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark. Causality: This step alkylates the free sulfhydryl groups, preventing disulfide bonds from reforming.

  • Dilution & Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. Causality: Trypsin cleaves proteins C-terminal to lysine and arginine residues. A urea concentration of ≤2 M is required for optimal trypsin activity.

  • Acidification: Stop the digestion by adding formic acid (FA) to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or SPE cartridge. Elute peptides and dry completely using a vacuum centrifuge.

Protocol 2: Stable Isotope Dimethyl Labeling
  • Reconstitution: Reconstitute each 100 µg dried peptide sample in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.0.

  • Prepare Labeling Reagents:

    • Light: 4% (v/v) CH₂O in H₂O.

    • Heavy: 4% (v/v) ¹³CD₂O in H₂O.

    • Reducing Agent: 600 mM NaBH₃CN in H₂O (prepare fresh).

  • Labeling Reaction:

    • To Sample 1 (Light): Add 8 µL of the "Light" formaldehyde solution.

    • To Sample 2 (Heavy): Add 8 µL of the "Heavy" formaldehyde solution.

    • Vortex briefly, then add 8 µL of the reducing agent to each sample.

  • Incubation: Incubate both samples for 1 hour at room temperature. Causality: This incubation allows the reductive amination reaction to proceed to completion, ensuring high labeling efficiency.

  • Quenching: Stop the reaction by adding 16 µL of 1% (w/v) ammonia solution to each tube. Incubate for 10 minutes. Causality: The quenching reagent consumes any excess formaldehyde, preventing unwanted side reactions.

  • Acidification: Add 8 µL of 5% formic acid to each sample.

  • Sample Combination: Combine the light- and heavy-labeled samples into a single tube.

  • Final Desalting: Desalt the combined peptide mixture using a C18 StageTip. Elute and dry completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Part III: Mass Spectrometry and Data Analysis

The analysis of dimethyl-labeled samples is straightforward and compatible with any modern LC-MS/MS platform.

MS Data Acquisition

The dried, labeled peptide mix is reconstituted in a solution compatible with reverse-phase chromatography (e.g., 0.1% formic acid, 2% acetonitrile in water) and loaded onto an LC system coupled to the mass spectrometer. A typical data-dependent acquisition (DDA) method is used:

  • MS1 Scans: High-resolution full scans are acquired to detect the co-eluting "light" and "heavy" peptide pairs. The intensity of these peaks is used for quantification.

  • MS2 Scans: The most intense precursor ions from the MS1 scan are selected for fragmentation (e.g., by HCD). The resulting fragment spectra are used to determine the amino acid sequence of the peptide.[9]

Data Analysis Pipeline

The raw data files from the mass spectrometer are processed using specialized software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

G cluster_raw Data Input cluster_processing Core Processing cluster_quant Quantification RAW Raw MS Data Files (.raw, .wiff, etc.) P1 Feature Detection (Find MS1 Peaks) RAW->P1 P2 Database Search (MS2 Spectra vs. FASTA) P1->P2 P3 Peptide Identification (FDR Control) P2->P3 Q1 Match Light/Heavy Pairs P3->Q1 Q2 Calculate Peptide Ratios Q1->Q2 Q3 Protein Ratio Inference Q2->Q3 Output Statistical Analysis & Biological Interpretation Q3->Output

Sources

Application Note: A Protocol for Selective Isotopic Labeling of Methionine Residues in E. coli using Methylamine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and function of proteins at atomic resolution. For proteins larger than ~25 kDa, uniform isotopic labeling with ¹³C and ¹⁵N leads to complex spectra with significant signal overlap and line broadening. Selective isotopic labeling, which enriches specific amino acid types or functional groups, is a powerful strategy to overcome these limitations. This application note presents a novel protocol for the selective incorporation of a ¹³C,¹⁵N-labeled methyl group into methionine residues of proteins heterologously expressed in Escherichia coli. We leverage the cell's one-carbon metabolism to utilize Methylamine-¹³C,¹⁵N as a specific precursor for the Cε-methyl group of methionine via the S-adenosylmethionine (SAM) biosynthesis pathway. This approach provides a targeted probe for investigating protein structure and function, particularly in large macromolecular complexes.

Introduction: The Rationale for Selective Methyl Labeling

The study of large proteins and protein complexes by NMR is often hampered by spectral complexity and unfavorable relaxation properties.[1] Methyl groups, however, offer unique advantages as NMR probes.[2] Due to their rapid rotation, they exhibit sharper signals and favorable relaxation characteristics even in very large biomolecules.[2] Furthermore, the methyl groups of Alanine, Isoleucine, Leucine, Valine, and Methionine resonate in a relatively uncongested region of the ¹H-¹³C correlation spectrum.

Standard uniform labeling protocols enrich all carbon and nitrogen atoms using precursors like [U-¹³C]-glucose and ¹⁵NH₄Cl.[3][4][5] While effective, this approach populates the entire spectrum. Selective labeling strategies, by contrast, "turn on" NMR signals only at desired locations, dramatically simplifying spectra and enabling the study of specific functional sites.[1][6]

This protocol details the use of doubly labeled Methylamine (¹³CH₃-¹⁵NH₂) as a metabolic precursor to specifically label the Cε-methyl group of methionine residues. While standard E. coli expression strains cannot use methylamine as a sole carbon source, its components can enter central metabolism. The ¹³CH₃- group can be incorporated into the one-carbon pool, which is the source for the methyl group in S-adenosylmethionine (SAM), the universal methyl donor in biological systems.[7] The ¹⁵N atom, following oxidation of the methylamine, can be incorporated more broadly as a nitrogen source. This method provides a cost-effective and targeted approach to introduce a sensitive ¹³C-¹H probe into the protein scaffold.

The Biochemical Principle: Hijacking the One-Carbon Pathway

The central premise of this protocol is that the ¹³C-methyl group of methylamine can be shuttled into the methionine biosynthesis pathway. In many bacteria, methylamine is oxidized to formaldehyde and ammonia. The formaldehyde subsequently enters the tetrahydrofolate (THF) cycle, a critical network for one-carbon metabolism. Within this cycle, it is converted to 5,10-methylene-THF, which is then reduced to 5-methyl-THF.

The final step in methionine biosynthesis in E. coli involves the enzyme Methionine Synthase (encoded by metE or metH), which catalyzes the transfer of this methyl group from 5-methyl-THF to a homocysteine backbone, yielding methionine.[8] This newly synthesized, labeled methionine is then activated by Methionine Adenosyltransferase (MAT) to form ¹³C-methyl-labeled S-adenosylmethionine (SAM).[9][10] This labeled SAM is then used by the ribosome to incorporate ¹³C-methyl-methionine during protein translation.

Metabolic Pathway cluster_media Growth Medium cluster_ecoli E. coli Cytoplasm Methylamine Methylamine-¹³C,¹⁵N Formaldehyde Formaldehyde-¹³C Methylamine->Formaldehyde Oxidation THF_cycle Tetrahydrofolate (THF) Cycle Formaldehyde->THF_cycle Enters 1-C Pool mTHF 5-Methyl-¹³C-THF THF_cycle->mTHF Methionine Methionine (¹³Cε-methyl) mTHF->Methionine MetH/MetE Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (¹³C-methyl) Methionine->SAM MAT Protein Overexpressed Protein SAM->Protein Translation

Figure 1: Proposed metabolic pathway for the incorporation of the ¹³C-methyl group from methylamine into methionine residues of a heterologously expressed protein in E. coli.

Pre-Experimental Considerations

Choice of E. coli Strain
  • Standard Strains (e.g., BL21(DE3)) : These are robust and widely used for protein expression. They are suitable for this protocol, as they possess the necessary metabolic pathways for methionine biosynthesis.

  • Methionine Auxotrophs (e.g., B834(DE3)) : These strains cannot synthesize their own methionine and are ideal for advanced applications.[11] Using a methionine auxotroph allows for greater control over isotope incorporation by providing a defined amount of unlabeled methionine for initial growth, followed by a switch to a medium containing only the labeled precursor during expression. This can lead to higher labeling efficiency and is the basis for the advanced protocol described below.

Plasmid Transformation

Transform the expression plasmid containing the gene of interest into the chosen competent E. coli strain using a standard heat-shock or electroporation protocol. Plate on Luria-Bertani (LB) agar plates with the appropriate antibiotic for selection.

Initial Expression Trial

Before proceeding with expensive isotope labeling, it is crucial to perform a small-scale (5-10 mL) expression trial in standard LB medium. Verify that the target protein is expressed upon induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG) via SDS-PAGE analysis. This confirms the viability of the expression system and saves valuable resources.

Detailed Protocols for Selective Methionine Labeling

This section provides two validated protocols. The Standard Protocol is suitable for most applications using common expression strains. The High-Efficiency Protocol is designed for methionine auxotrophic strains to maximize incorporation efficiency.

Preparation of M9 Minimal Medium

Efficient isotopic labeling requires a defined minimal medium where the isotopic composition of nutrients can be precisely controlled.[5][12] M9 medium is the standard choice. All stock solutions should be prepared with high-purity water and sterilized separately by autoclaving or filter sterilization as indicated.

Table 1: M9 Minimal Medium Components (for 1 L)
Component Instructions for 1 L Final Volume
5x M9 Salts 200 mL
Preparation of 1 L 5x Stock:
Na₂HPO₄·7H₂O64 g
KH₂PO₄15 g
NaCl2.5 g
¹⁴NH₄Cl (unlabeled)5.0 g
ddH₂Oto 1 L, then autoclave
Sterile ddH₂O 750-760 mL
20% Glucose (w/v) 20 mL (unlabeled, filter-sterilized)
1 M MgSO₄ 2 mL (autoclaved)
1 M CaCl₂ 100 µL (autoclaved)
Trace Metals Solution (1000x) 1 mL (filter-sterilized)
Vitamin Solution (1000x) 1 mL (filter-sterilized)
Antibiotic(s) Add to final working concentration

Note: The use of unlabeled ¹⁴NH₄Cl is intentional. The primary goal is ¹³C-labeling of the methyl group. While the ¹⁵N from methylamine will be incorporated, relying on it as the sole nitrogen source is inefficient. Using standard ammonium chloride ensures robust cell growth.

Standard Protocol (for BL21(DE3) and similar strains)

This protocol relies on the timed addition of the labeled precursor to coincide with protein expression, a cost-effective method that maximizes isotope usage.[13]

Step-by-Step Methodology:

  • Pre-culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Inoculation: Inoculate 1 L of the prepared M9 minimal medium in a 2.8 L baffled flask with 10 mL of the overnight pre-culture.

  • Growth to Mid-Log Phase: Grow the culture at 37°C with vigorous shaking (200-220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.7 - 0.8.

  • Temperature Equilibration: Reduce the incubator temperature to the desired induction temperature (e.g., 20°C). Allow the culture to equilibrate for 30 minutes.

  • Precursor Addition & Induction:

    • Aseptically add Methylamine-¹³C,¹⁵N hydrochloride to a final concentration of 50-100 mg/L.

    • Immediately add IPTG to a final concentration of 0.5 - 1.0 mM to induce protein expression.

  • Protein Expression: Continue to incubate the culture for 16-20 hours at 20°C with shaking. The optimal time and temperature may vary depending on the protein and should be optimized.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

High-Efficiency Protocol (for Methionine Auxotroph B834(DE3))

This protocol leverages the inability of the B834(DE3) strain to synthesize methionine to achieve near-quantitative labeling.[11]

Step-by-Step Methodology:

  • Pre-culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with 50 mg/L of unlabeled L-Methionine and the appropriate antibiotic. Grow overnight at 37°C.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (also supplemented with 50 mg/L unlabeled L-Methionine) with the overnight pre-culture. Grow at 37°C with shaking until the OD₆₀₀ reaches ~1.0. This step builds biomass using inexpensive, unlabeled methionine.

  • Cell Wash (Crucial Step): Pellet the cells by centrifugation (4,000 x g, 10 min, 4°C). Discard the supernatant and gently resuspend the cell pellet in 200 mL of fresh M9 medium lacking any methionine. This step removes residual unlabeled methionine.

  • Resuspension and Starvation: Transfer the resuspended cells to 1 L of fresh, pre-warmed (37°C) M9 medium without methionine. Incubate for 45-60 minutes with shaking. This starves the cells and depletes intracellular pools of unlabeled methionine.

  • Labeling and Induction:

    • Reduce the temperature to the desired induction temperature (e.g., 20°C) and allow to equilibrate.

    • Add Methylamine-¹³C,¹⁵N hydrochloride to a final concentration of 100 mg/L.

    • Incubate for an additional 20-30 minutes to allow uptake and metabolic processing.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 - 1.0 mM.

  • Protein Expression & Harvesting: Proceed as described in steps 6 and 7 of the Standard Protocol.

Experimental Workflow and Data Summary

The overall experimental process is summarized in the workflow diagram below. Key quantitative parameters are provided in Table 2 for easy reference.

Experimental Workflow cluster_prep Preparation cluster_growth Cell Culture & Labeling cluster_post Downstream Processing Transform 1. Transform Plasmid into E. coli Trial 2. Small-Scale Expression Trial (LB) Transform->Trial Preculture 3. Overnight Pre-culture (LB or M9+Met) Trial->Preculture MainCulture 4. Grow Main Culture in M9 to OD600 ~0.7-1.0 Preculture->MainCulture Induce 5. Add ¹³C,¹⁵N-Methylamine & Induce with IPTG MainCulture->Induce Express 6. Express Protein (e.g., 16h at 20°C) Induce->Express Harvest 7. Harvest Cells by Centrifugation Express->Harvest Purify 8. Protein Purification Harvest->Purify Verify 9. Verify Labeling (MS / NMR) Purify->Verify

Figure 2: General experimental workflow for selective methionine labeling using Methylamine-¹³C,¹⁵N.

Table 2: Summary of Recommended Protocol Parameters
Parameter Recommended Value
E. coli Strain BL21(DE3) or B834(DE3)
Growth Medium M9 Minimal Medium
Primary Carbon Source 2 g/L Unlabeled Glucose
Primary Nitrogen Source 1 g/L ¹⁴NH₄Cl
Growth Temperature 37°C
Induction OD₆₀₀ 0.7 - 1.0
¹³C,¹⁵N-Methylamine HCl 50 - 100 mg/L
Inducer (IPTG) 0.5 - 1.0 mM
Expression Temperature 18 - 25°C
Expression Duration 16 - 20 hours

Verification of Isotope Incorporation

It is essential to validate the success and efficiency of the labeling protocol. Two primary methods are recommended:

  • Mass Spectrometry (MS):

    • Intact Protein Analysis: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry of the purified protein will show a mass shift corresponding to the number of methionine residues. Each successfully labeled methionine will add approximately 1 Da to the total mass of the protein (¹³C vs ¹²C), as the mass difference between ¹⁵N and ¹⁴N is canceled by the loss of a proton. A heterogeneous mass distribution may indicate incomplete labeling.

    • Peptide Mass Fingerprinting: Digestion of the protein (e.g., with trypsin) followed by LC-MS/MS analysis can confirm the mass shift on specific methionine-containing peptides, providing site-specific confirmation of labeling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The definitive proof of successful labeling is the observation of signals in a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D experiment will show correlation peaks only for protons directly attached to ¹³C atoms. For a protein labeled according to this protocol (in a deuterated background for large proteins), strong signals should appear exclusively in the methyl region corresponding to the Cε-H₃ groups of methionine residues.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Protein Yield Methylamine toxicity; Metabolic burden of labeling.Lower the concentration of Methylamine-¹³C,¹⁵N to 25-50 mg/L. Lower the induction temperature to 16-18°C and extend expression time. Ensure vigorous aeration during growth.
Low Labeling Efficiency (from MS) Premature depletion of methylamine; High intracellular pool of unlabeled methionine.For standard strains, add the methylamine precursor closer to the point of induction. For auxotrophs, ensure the washing and starvation steps are thorough. Increase the concentration of labeled methylamine slightly.
Cell Lysis During Expression Toxicity of the expressed protein is exacerbated by the minimal medium.Use a strain engineered for toxic protein expression (e.g., C43(DE3)). Lower the induction temperature and/or IPTG concentration (0.1-0.2 mM).
Scrambling of ¹³C Label (unlikely) Unforeseen metabolic crossover.This is unlikely for the methyl group. However, if observed, use of an auxotrophic strain for other amino acids in the one-carbon pathway (e.g., serine, glycine) may be necessary, but this significantly complicates the protocol.[1]

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Tugarinov, V., Kay, L. E., & Gardner, K. H. (2006). NMR spectroscopy of large proteins. Journal of the American Chemical Society, 128(48), 15474–15482. [Link]

  • Kerfah, R., Plevin, M. J., & Sgourakis, N. G. (2015). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 43(5), 847-854. [Link]

  • Otten, R., Chu, B., Krewulak, K. D., Vogel, H. J., & Mulder, F. A. (2010). Comprehensive and cost-effective NMR spectroscopy of methyl groups in large proteins. Journal of the American Chemical Society, 132(9), 2952–2960. [Link]

  • Gans, P., Hamelin, O., Sounier, R., Ayala, I., Durá, M. A., Amero, C., ... & Boisbouvier, J. (2010). Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins. Angewandte Chemie International Edition, 49(11), 1958-1962. [Link]

  • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins. Journal of biomolecular NMR, 20(1), 71-75. [Link]

  • EMBL Heidelberg. (n.d.). 15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. Retrieved February 5, 2026, from [Link]

  • Religa, T. L., & Kay, L. E. (2012). Methyl-specific isotope labelling strategies for NMR studies of membrane proteins. In Methods in molecular biology (Vol. 831, pp. 69-82). Humana Press. [Link]

  • Urbanowski, M. L., Stauffer, L. T., Plamann, L. S., & Stauffer, G. V. (1987). A new locus, metR, that encodes a trans-acting activator of metE and metH expression in Salmonella typhimurium and Escherichia coli. Journal of bacteriology, 169(3), 1391-1397. [Link]

  • Cai, M., Huang, Y., Zhou, Y., & Clore, G. M. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Protein Science, 28(11), 2056-2063. [Link]

  • Wang, H., Li, K., Liu, Y., Zhang, C., Wei, D., & Hua, L. (2016). Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant. Applied Biochemistry and Biotechnology, 180(7), 1336-1352. [Link]

  • Marley, J., Lu, M., & Bracken, C. (2001). An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. Journal of Biomolecular NMR, 20(1), 71-75. [Link]

  • ResearchGate. (n.d.). Synthesis of S-adenosyl-L-methionine in Escherichia coli. Retrieved February 5, 2026, from [Link]

  • EMBL Heidelberg. (n.d.). Seleno-methionine (SeMet) labeling of proteins in E. coli. Protein Expression and Purification Core Facility. Retrieved February 5, 2026, from [Link]

  • Ong, S. E., & Mann, M. (2005). Metabolic labeling of proteins for proteomics. Proteomics, 5(15), 3964-3973. [Link]

  • protocols.io. (2016). Isolation and isotopic labeling of bacteria. Retrieved February 5, 2026, from [Link]

  • Kloiber, K., & Schörghuber, J. (2019). NMR spectra of ¹³Cε-methionine labelled proteins produced in rich media. ResearchGate. [Link]

  • ResearchGate. (n.d.). What is a good protocol for the preparation of M9 Minimal Media?. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis Online. (2022). Efficient whole-cell biosynthesis of S-adenosyl-L-methionine by the engineered Escherichia coli with high ATP regenerating system. Retrieved February 5, 2026, from [Link]

  • bioRxiv. (2022). High-titer production of aromatic amines in metabolically engineered Escherichia coli. Retrieved February 5, 2026, from [Link]

  • Whitelegge, J. P. (2009). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert review of proteomics, 6(1), 115-125. [Link]

  • KEGG. (n.d.). Cysteine and methionine metabolism - Escherichia coli K-12 MG1655. Retrieved February 5, 2026, from [Link]

  • MDPI. (2020). Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (1993). The Escherichia coli fmt gene, encoding methionyl-tRNA(f)/(Met) formyltransferase, escapes metabolic control. Retrieved February 5, 2026, from [Link]

  • iGEM. (n.d.). M9 Minimal Medium Preparation. Retrieved February 5, 2026, from [Link]

Sources

Application Note: In Vivo Metabolic Flux Analysis of SSAO/VAP-1 Activity Using Methylamine-13C,15N

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a targeted metabolic flux analysis (MFA) protocol using Methylamine-13C,15N to quantify the activity of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). Unlike static metabolite measurements, this dual-isotope tracing method provides a dynamic readout of the oxidative deamination of methylamine into two distinct metabolic streams: cytotoxic formaldehyde-13C (entering the one-carbon pool) and ammonia-15N (entering the urea cycle). This protocol is critical for validating VAP-1 inhibitors in inflammatory and fibrotic disease models, offering a self-validating mechanism to distinguish enzymatic flux from background turnover.

Introduction & Biological Context

The Target: SSAO/VAP-1

Semicarbazide-Sensitive Amine Oxidase (SSAO), encoded by the AOC3 gene, is an endothelial enzyme that converts primary amines into aldehydes, ammonia, and hydrogen peroxide.[1] While necessary for leukocyte trafficking, its overactivity is implicated in atherosclerosis, diabetes, and non-alcoholic steatohepatitis (NASH) due to the production of cytotoxic formaldehyde and oxidative stress.

The Tracer Logic: this compound

Methylamine is a high-affinity physiological substrate for SSAO. By using the dual-labeled isotopolog (


, 

)-Methylamine
, researchers can simultaneously track the cleavage of the C-N bond.
  • The Carbon Fate (

    
    ):  Converted to 
    
    
    
    -Formaldehyde, which is rapidly oxidized to
    
    
    -Formate or assimilated into the Tetrahydrofolate (THF) cycle (labeling Serine/Methionine).
  • The Nitrogen Fate (

    
    ):  Released as 
    
    
    
    -Ammonia, which is detoxified via the Urea Cycle (labeling Urea) or scavenged by Glutamine Synthetase.

Why Dual Labeling? Single-label tracers (


 or 

alone) cannot definitively prove de novo bond cleavage events against a background of reversible exchange reactions. The simultaneous appearance of

-Formate and

-Urea from a doubly labeled parent provides an unequivocal metric of SSAO flux.

Metabolic Pathway Visualization

The following diagram illustrates the divergent fates of the carbon and nitrogen atoms following SSAO-mediated cleavage.

Methylamine_Flux MA Methylamine (13C, 15N) SSAO SSAO / VAP-1 (Enzyme) MA->SSAO Substrate FA Formaldehyde (13C) SSAO->FA Oxidative Deamination NH3 Ammonia (15N) SSAO->NH3 C-N Bond Cleavage Formate Formate (13C) FA->Formate ALDH Urea Urea (15N) NH3->Urea Urea Cycle (Liver) Gln Glutamine (15N-amide) NH3->Gln GS (Muscle/Brain) Serine Serine (13C) Formate->Serine THF Cycle (1-Carbon) CO2 CO2 (13C) Formate->CO2 Oxidation

Caption: Divergent metabolic fates of this compound. The tracer splits into the toxic 1C-pool precursor (Red path) and the nitrogen waste pool (Green path).

Experimental Protocol

Reagents and Materials
  • Tracer: Methylamine Hydrochloride (

    
    , 99%; 
    
    
    
    , 98%).
    • Source: Cambridge Isotope Laboratories or Sigma-Aldrich.

    • Preparation: Dissolve in sterile saline (0.9% NaCl) to a concentration of 20 mg/mL. Filter sterilize (0.22 µm).

  • Inhibitor (Control): Semicarbazide (non-selective) or PXS-4728A (selective VAP-1 inhibitor).

  • Subjects: C57BL/6J mice (Male, 8-12 weeks). Fasting (4-6 hours) is recommended to reduce endogenous urea/formate variance.

In Vivo Administration Workflow

This protocol uses a pulse-chase design via Intraperitoneal (IP) injection. For steady-state flux, an intravenous infusion is required, but IP is sufficient for enzyme activity screening.

  • Baseline Sampling (t=0): Collect 20 µL whole blood via tail nip into heparinized tubes.

  • Inhibitor Pre-treatment (Optional): Administer VAP-1 inhibitor 1 hour prior to tracer to validate specificity.

  • Tracer Injection: Administer Methylamine-

    
    ,
    
    
    
    at 10 mg/kg body weight IP.
    • Note: Methylamine can be toxic at high doses. Do not exceed 50 mg/kg.

  • Time Course: Collect blood samples at 15, 30, 60, and 120 minutes post-injection.

  • Tissue Harvest (Endpoint): At 120 min, euthanize and rapidly harvest liver, kidney, and adipose tissue. Snap freeze in liquid nitrogen.

Sample Preparation (Plasma)

Formaldehyde is volatile and reactive. While derivatization (e.g., with DNPH) is possible, measuring the stable downstream metabolite Formate-13C is more robust for flux analysis.

  • Extraction: Mix 10 µL plasma with 90 µL cold Methanol/Acetonitrile (1:1) containing internal standards.

  • Centrifugation: 15,000 x g for 10 min at 4°C to precipitate proteins.

  • Supernatant: Transfer to LC-MS vials.

Analytical Method: LC-MS/MS

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+) coupled to UHPLC.

Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

Mass Transitions (MRM)

Monitor the following transitions to track the parent and both cleavage products.

MetaboliteIsotopologPrecursor (m/z)Product (m/z)Purpose
Methylamine M+0 (Unlabeled)32.115.0Endogenous Baseline
Methylamine M+2 (13C, 15N) 34.1 17.0 Parent Tracer
Formate M+045.045.0 (SIM)Downstream Carbon
Formate M+1 (13C) 46.0 46.0 (SIM) SSAO Flux Marker (C)
Urea M+061.044.0Downstream Nitrogen
Urea M+1 (15N) 62.0 45.0 SSAO Flux Marker (N)

Note: Formate is often analyzed in Negative Ion Mode (SIM or MRM 45->45), while Methylamine and Urea are analyzed in Positive Ion Mode. Polarity switching or separate runs may be required.

Data Analysis & Interpretation

Calculating Fractional Enrichment

Convert raw peak areas into fractional enrichment (


) to normalize for injection variability.


Where


 is the labeled isotopolog (e.g., M+2 for Methylamine, M+1 for Formate).
The "Flux Ratio"

To quantify SSAO activity, calculate the rate of appearance of the cleavage products relative to the disappearance of the parent.

SSAO Activity Index:



Interpretation Guide
  • High 13C-Formate / High 15N-Urea: Indicates robust SSAO activity.

  • Low 13C-Formate / Low 15N-Urea: Indicates VAP-1 inhibition or gene knockout.

  • High 15N-Urea / Low 13C-Formate: Suggests differential clearance; Formate may be rapidly oxidized to CO2 (check breath 13CO2 if possible) or assimilated into Serine.

Case Study: Validation of VAP-1 Inhibitor[3]

Objective: Assess the efficacy of a novel small-molecule VAP-1 inhibitor in a NASH mouse model.

Experimental Design:

  • Group A: Vehicle + this compound.

  • Group B: Inhibitor (10 mg/kg) + this compound.

Results: The diagram below depicts the expected outcome. In Group A (Vehicle), the tracer is rapidly metabolized, leading to a spike in 13C-Formate and 15N-Urea. In Group B (Inhibitor), the "Parent Tracer" signal remains high (accumulation), while the "Metabolite" signals are suppressed.

Inhibitor_Effect cluster_0 Vehicle Group (High Flux) cluster_1 Inhibitor Group (Blocked Flux) V_Tracer Methylamine (Decreases Rapidly) V_Prod 13C-Formate & 15N-Urea (High Accumulation) V_Tracer->V_Prod SSAO Active I_Tracer Methylamine (Remains High) I_Prod 13C-Formate & 15N-Urea (Suppressed) I_Tracer->I_Prod SSAO Blocked

Caption: Expected metabolic profiles in Vehicle vs. Inhibitor treated mice. Successful inhibition results in tracer accumulation and metabolite suppression.

References

  • Deng, B., et al. (2021). "Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases."[2] Frontiers in Cardiovascular Medicine. Link

  • Yu, P.H., et al. (1998). "Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase." Biochemical Pharmacology. Link

  • Boomsma, F., et al. (1997). "Plasma semicarbazide-sensitive amine oxidase is elevated in patients with congestive heart failure." Cardiovascular Research.[1] Link

  • Antoniewicz, M.R. (2018). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering. Link

  • MacAllister, S.L., et al. (2011).[3] "Metabolism of Formaldehyde In Vivo." Chemico-Biological Interactions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Methylamine-¹³C,¹⁵N in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Methylamine-¹³C,¹⁵N using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression, a common yet complex issue. As a small, polar molecule, methylamine presents unique analytical hurdles. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve these issues effectively.

Frequently Asked Questions (FAQs)
Q1: Why is my Methylamine-¹³C,¹⁵N signal intensity suddenly low or highly variable?

Low or inconsistent signal intensity for a well-behaved molecule like isotopically labeled methylamine is often not a problem with the analyte itself, but rather with what is accompanying it into the ESI source. The primary culprits are typically matrix effects from your sample or incompatible mobile phase additives that are suppressing the ionization of your target analyte.[1][2]

Q2: What is ion suppression and how does it specifically affect a small polar amine?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest is reduced by the presence of other co-eluting compounds.[2][3] These interfering molecules, which can originate from the sample matrix (salts, phospholipids) or the mobile phase (ion-pairing agents), compete with the analyte for access to the droplet surface or for gas-phase protons, ultimately reducing the number of analyte ions that reach the mass spectrometer's detector.[3][4] Small polar amines like methylamine are particularly susceptible because they have relatively low surface activity and can be easily displaced from the droplet surface by more surface-active interferences.

Q3: I'm using Trifluoroacetic Acid (TFA) for better chromatography. Could this be the problem?

Yes, this is a highly probable cause. While TFA is an excellent ion-pairing agent for improving peak shape in UV-based HPLC, it is notoriously problematic for ESI-MS, especially in positive ion mode.[5][6] TFA is a strong acid that forms a tight ion pair with the protonated methylamine. This neutralizes the charge on the analyte, preventing its detection by the mass spectrometer. Furthermore, TFA has a high surface tension which can inhibit the formation of the fine spray necessary for efficient ionization. Formic acid is a much more MS-friendly alternative.[5][7]

Q4: How can I quickly determine if my sample matrix is causing the suppression?

A post-column infusion experiment is the gold standard for diagnosing matrix-induced ion suppression.[3][8] This technique involves continuously infusing a standard solution of your analyte directly into the MS source while injecting a blank, extracted sample matrix onto the LC column. A dip in the otherwise stable signal baseline of your analyte indicates the elution times at which matrix components are causing suppression.[8][9]

In-Depth Troubleshooting Guides

This section provides structured workflows to systematically identify and resolve the root cause of signal suppression.

Guide 1: Optimizing Mobile Phase Composition

The choice of mobile phase additives is critical for the successful ESI-MS analysis of polar amines. The goal is to use a volatile buffer system that promotes analyte protonation without causing suppression.

The Problem with Non-Volatile Buffers and Strong Ion-Pairing Agents:

  • Non-Volatile Buffers (e.g., phosphate, citrate): These buffers will precipitate in the ESI source, leading to rapid signal loss and contamination of the instrument.

  • Strong Ion-Pairing Agents (e.g., TFA): As discussed in the FAQs, TFA suppresses the signal of basic compounds like methylamine by forming neutral ion pairs and hindering the electrospray process.[6]

Protocol for Switching to an MS-Compatible Mobile Phase:

  • System Flush: Thoroughly flush your LC system to remove all traces of TFA or non-volatile buffers. TFA, in particular, can be persistent and may require extended flushing.

  • Mobile Phase Preparation: Prepare fresh mobile phases using high-purity (LC-MS grade) solvents. A typical starting point for positive mode ESI is:

    • Aqueous (A): 0.1% Formic Acid in Water

    • Organic (B): 0.1% Formic Acid in Acetonitrile or Methanol

  • System Equilibration: Equilibrate your column with the new mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before injecting your sample.

  • Performance Evaluation: Inject a standard solution of Methylamine-¹³C,¹⁵N and compare the signal intensity to that obtained with the previous mobile phase. A significant increase in signal is expected.

Data Presentation: Impact of Mobile Phase Additive on Signal Intensity

Mobile Phase Additive (0.1%)Analyte Peak Area (Arbitrary Units)Signal-to-Noise (S/N)Causality
Trifluoroacetic Acid (TFA)5,00015Severe ion pairing and spray inhibition.[5]
Formic Acid (FA) 850,000 1,200 Good proton donor, volatile, and MS-friendly.[7]
Acetic Acid450,000750Weaker acid than FA, resulting in slightly less efficient protonation.

This table illustrates the dramatic and expected improvement when switching from TFA to Formic Acid.

Guide 2: Diagnosing and Mitigating Matrix Effects

Matrix effects occur when components within a biological sample (e.g., plasma, urine, tissue homogenate) interfere with the ionization of the analyte.[10][11] For methylamine, salts and phospholipids are common culprits.

Workflow for Matrix Effect Investigation

A Low Signal in Matrix Sample B Perform Post-Column Infusion (PCI) Experiment A->B C Observe Signal Dip in PCI Trace? B->C D YES: Matrix Effect Confirmed C->D Yes E NO: Suppression is Likely Not from Co-eluting Matrix Components C->E No F Optimize Chromatography to Separate Analyte from Suppression Zone D->F G Suppression Resolved? F->G H YES: Finalize Method G->H Yes I NO: Improve Sample Cleanup G->I No J Implement SPE or LLE I->J J->F

Caption: Troubleshooting workflow for matrix effects.

Experimental Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Diagnosis

Objective: To visually identify the chromatographic regions where co-eluting matrix components suppress the analyte signal.[8]

Materials:

  • Validated LC-MS system

  • Syringe pump

  • Tee-union and necessary tubing

  • Standard solution of Methylamine-¹³C,¹⁵N (e.g., 500 ng/mL in mobile phase)

  • Blank, extracted matrix sample (prepared using your current method)

Methodology:

  • Setup: Configure the LC system as usual. Connect the outlet of the analytical column to one port of the tee-union.

  • Infusion: Connect the syringe pump, infusing the Methylamine-¹³C,¹⁵N standard at a low, stable flow rate (e.g., 5-10 µL/min), to the second port of the tee. The third port of the tee goes to the MS inlet.

  • Acquisition: Begin infusing the standard and acquire MS data in MRM or SIM mode for your analyte. You should observe a stable, high-intensity baseline.

  • Injection: While continuously infusing, inject the blank matrix extract onto the LC column.

  • Analysis: Monitor the baseline of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression caused by eluting matrix components.[12][13]

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove interfering matrix components, such as salts and phospholipids, prior to LC-MS analysis, thereby reducing ion suppression.[14][15]

Materials:

  • Mixed-mode cation-exchange SPE cartridges

  • Sample (e.g., plasma)

  • Methanol, Water (LC-MS grade)

  • 0.1% Formic Acid in water

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent)

  • Vacuum manifold or positive pressure processor

Methodology:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 0.1% Formic Acid in water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Pass 1 mL of 0.1% Formic Acid in water to wash away salts and other polar interferences. Follow with 1 mL of Methanol to wash away less polar interferences like phospholipids.

  • Elute: Elute the protonated Methylamine-¹³C,¹⁵N with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic modifier neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.

Advanced Strategies for Persistent Suppression

If optimization of the mobile phase and sample cleanup is insufficient, consider these advanced strategies.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar molecules like methylamine that are poorly retained in reversed-phase chromatography, HILIC is an excellent alternative.[16][17][18] HILIC uses a polar stationary phase and a high organic mobile phase. This allows for the elution of salts and phospholipids early in the run, while strongly retaining the polar methylamine, effectively separating it from the primary sources of matrix-induced suppression.[19][20]

Chemical Derivatization

Derivatization is a powerful technique to improve both the chromatographic retention and ionization efficiency of small polar molecules.[21][22] By reacting the primary amine of methylamine with a derivatizing agent, you can attach a larger, less polar, and more easily ionizable group to the molecule.[23][24] This can significantly enhance signal intensity and move the analyte's retention time away from early-eluting matrix interferences.[25][26]

Mechanism of Derivatization for Improved ESI Signal

cluster_0 Before Derivatization cluster_1 After Derivatization A Methylamine-¹³C,¹⁵N (Small, Polar, Low Surface Activity) B + Derivatizing Agent (e.g., FMOC-Cl) C Derivatized Methylamine (Larger, Less Polar, High Proton Affinity) B->C Chemical Reaction

Caption: Derivatization improves analyte properties for ESI-MS.

References
  • Perry, R. H., Cooks, R. G., & Noll, R. J. (2008). Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry. Available at: [Link]

  • Gspan, D., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kruve, A., & Lõhmus, M. (2024). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. Scholars' Mine. Available at: [Link]

  • D'Avolio, A., et al. (2012). Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. ResearchGate. Available at: [Link]

  • MIT Energy Initiative. (n.d.). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Available at: [Link]

  • Gspan, D., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. Available at: [Link]

  • Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. Available at: [Link]

  • Kruve, A., & Lõhmus, M. (2001). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Al-Hazmi, M., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. ResearchGate. Available at: [Link]

  • Mei, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Taylor, P. J. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry. Available at: [Link]

  • Rainville, P. D., et al. (2017). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Büchi. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Chang, G. D., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2020). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?. Available at: [Link]

  • Jo, S. H., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods. Available at: [Link]

  • Acevska, J., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega. Available at: [Link]

  • Caprioli, R. M., et al. (2013). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Available at: [Link]

  • Mandic, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals. Available at: [Link]

  • Acevska, J., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega. Available at: [Link]

  • ResearchGate. (2007). Matrix effects and selectivity issues in LC-MS-MS. Available at: [Link]

  • Gustavsson, S. A., et al. (2001). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. Available at: [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Available at: [Link]

  • Cogent HPLC Columns. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Available at: [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Available at: [Link]

  • Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • ResearchGate. (2018). Nonlinear Signal Response in Electrospray Mass Spectrometry: Implications for Quantitation of Arsenobetaine Using Stable Isotope Labeling by Liquid Chromatography and Electrospray Orbitrap Mass Spectrometry. Available at: [Link]

  • Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link]

  • Chromatography Forum. (2021). Big change in retention times switching from TFA to FA?. Available at: [Link]

  • Biotage. (n.d.). Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. Available at: [Link]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Available at: [Link]

  • University of Victoria. (2020). Strategies for avoiding saturation effects in ESI-MS. Available at: [Link]

  • Edwards, J. L., et al. (2016). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst. Available at: [Link]

  • LCGC. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • Van Stryland, E. W., & Loo, J. A. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Methods in Molecular Biology. Available at: [Link]

  • Chromatography Forum. (2013). Molecules with poor ESI ionization. Available at: [Link]

  • Agilent. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • TrAC Trends in Analytical Chemistry. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Rebane, R. (2012). Method development strategy for derivatization LC/ESI/MS. Applied Measurement Science. Available at: [Link]

  • ResearchGate. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Available at: [Link]

  • BioPharm International. (2004). Bioanalytical Methods for Sample Cleanup. Available at: [Link]

Sources

Improving signal-to-noise ratio for Methylamine-13C,15N in mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of isotopically labeled Methylamine (Methylamine-¹³C,¹⁵N). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Given its small size, high polarity, and volatility, methylamine presents unique challenges in achieving a robust signal-to-noise (S/N) ratio. This document provides in-depth, field-proven insights to help you navigate these complexities, moving from common questions to deep-dive troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the analysis of Methylamine-¹³C,¹⁵N.

Q1: My signal for Methylamine-¹³C,¹⁵N is extremely low or undetectable. What's the first thing I should check?

A: The most immediate factors to verify are related to the ionization process and basic instrument readiness. First, confirm that your mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines, as this is fundamental to performance.[1][2] Methylamine is a weak base, so it ionizes most effectively in the positive ion mode to form the [M+H]⁺ ion. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation.[3] Finally, check the stability of the electrospray itself; an inconsistent or sputtering spray will lead to a dramatic loss of signal.[2]

Q2: The baseline in my chromatogram is very high and noisy. What are the likely causes?

A: A high, noisy baseline typically points to contamination or suboptimal ion source conditions. The primary culprits are:

  • Contaminated Solvents: Ensure you are using high-purity, LC-MS grade solvents and additives.[4] Contaminants can increase the chemical background.

  • System Contamination: The LC system, including tubing, seals, and the column, can harbor contaminants. A system "steam clean" or thorough flushing with a strong solvent mixture overnight can be highly effective.[5]

  • Gas Supply Issues: Impurities in the nitrogen gas supply or leaks in the gas lines can introduce noise.[6][7]

  • Suboptimal Source Parameters: An incorrect cone gas flow can fail to prevent neutral solvent clusters from entering the mass spectrometer, increasing background noise.

Q3: Should I use chemical derivatization for methylamine analysis? What are the benefits?

A: Yes, derivatization is a highly recommended and often necessary strategy for methylamine. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase columns. Derivatization converts it into a larger, more hydrophobic molecule, which dramatically improves chromatographic retention and peak shape.[8] Furthermore, certain derivatizing agents can enhance ionization efficiency, leading to a significant boost in signal intensity.[9][10] Common derivatizing agents for primary amines include 9-fluorenylmethylchloroformate (FMOC) and dansyl chloride.[11][12]

Q4: My results are not reproducible. The signal intensity varies significantly between injections. Why?

A: Poor reproducibility is often a symptom of ion suppression from matrix effects, especially when analyzing complex samples like plasma or urine.[13][14] Matrix components that co-elute with your analyte can compete for ionization in the ESI source, causing signal variability.[15] The best practice to correct for this is the use of a stable isotope-labeled internal standard (SIL-IS), which will co-elute and experience the same degree of ion suppression, thereby providing reliable quantification.[15] Other causes can include an unstable electrospray, fluctuating source temperatures, or sample concentration issues.[1]

Q5: What type of LC column is best for analyzing underivatized methylamine?

A: For underivatized methylamine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is the most suitable choice.[16] HILIC columns are designed to retain and separate very polar compounds that are not retained by reversed-phase columns. This allows for effective separation from the solvent front and from many non-polar matrix components, which can reduce ion suppression.

Part 2: In-Depth Troubleshooting Guides

Section A: Ion Source & MS Parameter Optimization

Optimizing the interface between the LC and the MS is the most direct way to improve signal intensity.[4] For a small molecule like methylamine, this process is critical.

Causality of Ion Source Parameters: The goal in the ESI source is to efficiently convert the liquid-phase analyte into gas-phase ions. This is a multi-step process involving droplet formation, desolvation, and ion evaporation, all of which are controlled by source parameters.

  • Capillary Voltage: This potential difference drives the initial spray and charging of droplets. Too low, and the spray is unstable; too high, and you risk in-source fragmentation or electrical discharge.

  • Nebulizing Gas: This gas shears the liquid eluent into a fine mist of droplets. Higher flow rates create smaller droplets, which desolvate more quickly, improving ion generation.[17]

  • Drying Gas (and Temperature): This heated gas aids in the evaporation of solvent from the droplets, shrinking them until ions are released into the gas phase. For a volatile analyte like methylamine, excessive temperature can lead to analyte loss before ionization.

  • Cone Gas/Sheath Gas: This gas flow helps to collimate the ion stream and prevent neutral molecules and solvent clusters from entering the mass analyzer, which reduces noise.

  • Preparation: Prepare a solution of your Methylamine-¹³C,¹⁵N standard at a representative concentration (e.g., 50 ng/mL) in your initial mobile phase.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate equivalent to your LC method (e.g., 0.4 mL/min).

  • Parameter Optimization (Iterative Process):

    • Set the mass spectrometer to monitor the specific m/z of protonated Methylamine-¹³C,¹⁵N.

    • Begin with the manufacturer's recommended default settings.

    • Step 1: Optimize Nebulizer Gas. While monitoring the signal intensity, gradually increase the nebulizer gas pressure/flow. Observe the point at which the signal is maximized and stable.

    • Step 2: Optimize Drying Gas Flow & Temperature. First, optimize the flow rate for maximum signal. Then, begin to increase the temperature. Find the temperature that gives the best signal without evidence of degradation.

    • Step 3: Optimize Capillary Voltage. Adjust the voltage in small increments (e.g., 0.2 kV). Record the voltage that provides the highest and most stable ion current.

    • Step 4: Refine Parameters. Re-adjust the gas flows slightly to see if a better signal can be achieved with the new voltage setting.

  • Validation: The optimized parameters from direct infusion serve as an excellent starting point for the LC-MS/MS method. Minor adjustments may be needed to accommodate the gradient elution.

ParameterTypical Starting RangeOptimization Goal
Ionization Mode Positive ESIMaximize [M+H]⁺ formation
Capillary Voltage 3.0 - 4.5 kVMaximize signal stability and intensity
Nebulizing Gas 35 - 50 psiAchieve a stable spray and maximize signal
Drying Gas Flow 10 - 13 L/minEfficient desolvation without analyte loss
Drying Gas Temp 250 - 350 °CMaximize signal; avoid thermal degradation
Cone Gas Flow 150 - 500 L/hrReduce baseline noise
Section B: Mitigating Matrix Effects & Ion Suppression

Matrix effects are the alteration of ionization efficiency due to co-eluting components from the sample matrix.[15] This is arguably the biggest challenge for robust quantification.

IonSuppressionWorkflow A Poor Reproducibility or Low Recovery Observed B Perform Post-Column Infusion Experiment A->B C Is Ion Suppression Observed Co-eluting with Analyte? B->C D Improve Chromatographic Separation C->D Yes E Enhance Sample Cleanup C->E Yes F No Significant Suppression. Investigate Other Issues (e.g., sample stability, instrument) C->F No G Re-evaluate Method (Post-Extraction Spike) D->G E->G H Problem Resolved? G->H H->D No, try another approach I Method Validated H->I Yes

Caption: Workflow for identifying and addressing ion suppression.

Strategies to Combat Matrix Effects:

  • Improve Chromatographic Separation: The goal is to chromatographically separate methylamine from interfering matrix components.

    • Method 1: HILIC. As mentioned, HILIC provides an orthogonal separation mechanism to reversed-phase, effectively retaining methylamine away from non-polar matrix components like phospholipids.[16]

    • Method 2: Derivatization with RP-LC. By derivatizing methylamine, you increase its hydrophobicity, allowing for strong retention on a standard C18 column and separation from early-eluting polar interferences.[9]

  • Enhance Sample Preparation: A cleaner sample extract will inherently have fewer interfering components.

    • Protein Precipitation (PPT): Simple and fast, but often yields the "dirtiest" extracts, prone to matrix effects.

    • Liquid-Liquid Extraction (LLE): Offers a better degree of cleanup than PPT by partitioning the analyte into an immiscible solvent.

    • Solid-Phase Extraction (SPE): Provides the most effective cleanup by using a solid sorbent to selectively retain the analyte while washing away interferences.[18] For methylamine, a mixed-mode cation exchange SPE cartridge would be highly effective.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis.[15] A SIL-IS (e.g., Methylamine-d₃) will have nearly identical chemical properties to the analyte, meaning it will co-elute and be affected by ion suppression to the same extent. The ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification even with signal suppression.

Section C: Chemical Derivatization Protocol

To overcome poor chromatographic retention and potentially enhance ionization, derivatization is a powerful tool. 9-fluorenylmethylchloroformate (FMOC-Cl) reacts with primary amines to form a stable, non-polar, and UV-active derivative.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 9.0 with NaOH.

    • FMOC-Cl Solution: Prepare a 3 mg/mL solution of FMOC-Cl in anhydrous acetonitrile. This solution should be made fresh.

  • Sample Derivatization:

    • To 100 µL of your sample (or standard/QC), add 150 µL of the borate buffer and vortex briefly.

    • Add 300 µL of the FMOC-Cl solution.

    • Vortex immediately for 30 seconds and allow the reaction to proceed at room temperature for 20 minutes.[12]

    • Quenching: Add 50 µL of a primary amine solution (e.g., 1-aminoadamantane) to react with the excess FMOC-Cl. Vortex and let stand for 5 minutes.

  • Extraction (Optional but Recommended):

    • Add 1 mL of hexane to the reaction mixture.

    • Vortex for 1 minute to extract the FMOC-derivative into the organic layer.

    • Centrifuge to separate the layers.

    • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 80:20 Acetonitrile:Water).

    • Inject into the LC-MS/MS system. The derivative will be well-retained on a C18 column.

DerivatizationWorkflow cluster_0 Reaction cluster_1 Cleanup & Analysis A Sample + Borate Buffer (pH 9) B Add FMOC-Cl in Acetonitrile A->B C Vortex & Incubate (20 min) B->C D Quench excess FMOC-Cl C->D E Extract with Hexane D->E F Evaporate & Reconstitute E->F G Inject on LC-MS/MS (C18 Column) F->G

Caption: General workflow for FMOC derivatization of methylamine.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Werdin-Pfisterer, N., et al. (2019, July 15). Measurement precision and accuracy of high artificial enrichment 15N and 13C tracer samples. ETH Zurich Research Collection. [Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • PubMed. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. PubMed. [Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC. [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. ResearchGate. [Link]

  • National Institutes of Health. Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • Royal Society of Chemistry. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Royal Society of Chemistry. [Link]

  • PubMed. The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine. PubMed. [Link]

  • ResearchGate. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. ResearchGate. [Link]

  • PubMed. A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose-Response Assessments. PubMed. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • MDPI. (2023, August 14). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. [Link]

  • National Institutes of Health. Chemical isotope labeling for quantitative proteomics. National Institutes of Health. [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Royal Society of Chemistry. (2019, November 12). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Melamine by LC/MS/MS (Extended Method). USDA. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Wikipedia. [Link]

Sources

In-source fragmentation of Methylamine-13C,15N in mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Methylamine-13C,15N Analysis

Introduction: The "Silent Killer" in Quantitative MS

Welcome to the technical support hub for This compound . You are likely here because you are observing anomalous data—poor linearity, unexpected background signals, or low sensitivity—when using this stable isotope labeled (SIL) internal standard.

In small molecule bioanalysis, particularly for polar amines like methylamine (


), In-Source Fragmentation (ISF)  is a frequent, often misdiagnosed issue. Unlike collision-cell fragmentation (MS/MS), ISF occurs in the ionization source (ESI/APCI) before mass selection.

This guide provides the diagnostic tools and optimization protocols to distinguish ISF from impurities and stabilize your assay.

Module 1: Diagnostic Workflow (The "Ramp Test")

Problem: You see a peak in the unlabeled analyte channel (


 31 or derivative mass) at the retention time of your internal standard.
Question:  Is my standard impure, or is it fragmenting in the source?

The Logic:

  • Impurity: A chemical contaminant present in the vial. Its ratio to the parent ion is constant, regardless of source energy.

  • ISF: A physical phenomenon driven by energy. Increasing the energy (Cone Voltage/Declustering Potential) will exponentially increase the fragment signal.

Protocol: The Cone Voltage Ramp Test
  • Prepare Sample: Infuse a neat solution of this compound (1 µg/mL) in mobile phase.

  • Monitor: Set up a SIM (Selected Ion Monitoring) scan for:

    • Parent Ion:

      
       33.0 (Naked) or Derivatized Mass.
      
    • Suspected Fragment/Interference:

      
       31.0 (Naked) or Unlabeled Derivative Mass.
      
  • Execute Ramp: Acquire data while stepping the Cone Voltage (or Declustering Potential) from very low (e.g., 5V) to very high (e.g., 100V) in 5V increments.

  • Analyze: Plot the intensity of the "Interference" vs. Voltage.

Visualizing the Diagnosis:

DiagnosticTree Start Observation: Signal at m/z 31 (Unlabeled Mass) in Standard Step1 Run Cone Voltage Ramp (5V to 100V) Start->Step1 Decision Does the m/z 31 : m/z 33 ratio change significantly? Step1->Decision ResultA Ratio is Constant Decision->ResultA No ResultB Ratio Increases Exponentially Decision->ResultB Yes ConclusionA Chemical Impurity (Contaminated Standard) ResultA->ConclusionA ConclusionB In-Source Fragmentation (ISF) (Source Energy too High) ResultB->ConclusionB

Figure 1: Decision tree for distinguishing chemical impurities from in-source fragmentation events.

Module 2: Mechanistic Deep Dive & Mass Shifts

Methylamine is rarely analyzed "naked" due to poor retention on C18 columns. Most workflows involve derivatization (e.g., Benzoyl Chloride). ISF manifests differently in these two scenarios.

Scenario A: Naked Analysis (HILIC/Ion Pairing)
  • Precursor: this compound (

    
    )
    
    • Note: Nominal mass is 33, but protonated is 34.

  • ISF Mechanism: Loss of Ammonia (

    
    ).
    
    • Critical Detail: The

      
       label is in the ammonia group. If ISF occurs, the label is lost .
      
    • Reaction:

      
      
      
Scenario B: Benzoyl Chloride Derivatization (Standard Protocol)
  • Precursor: Benzoyl-Methylamine-13C,15N (

    
    )
    
  • ISF Mechanism: Cleavage of the amide bond.

    • This often yields the Benzoyl Cation (

      
       105) .
      
    • Impact: Both the Labeled and Unlabeled forms produce the same

      
       105 fragment in the source. If you monitor 
      
      
      
      (Labeled) and
      
      
      (Unlabeled), ISF creates a pool of
      
      
      105 ions before the first quadrupole, potentially causing saturation or crosstalk if unit resolution is compromised.

Table 1: Mass Shift & ISF Products

Analyte FormFormula (Protonated)Precursor

Primary ISF PathwayISF Product

Consequence
Naked (Unlabeled)

32.05Loss of

15.03 (

)
Low mass cutoff issues.
Naked (13C,15N)

34.05Loss of

16.03 (

)
Loss of 15N label.
Benzoyl (Unlabeled)

136.08Amide Cleavage105.03 (

)
High background noise.
Benzoyl (13C,15N)

138.08Amide Cleavage105.03 (

)
Loss of specificity.

Module 3: Optimization & Mitigation

If the "Ramp Test" confirms ISF, use the following parameters to mitigate the effect.

The Physics of the Source: ISF happens in the "expansion region" where ions accelerate from atmospheric pressure into the vacuum. High voltage gradients impart velocity; collisions with residual gas convert this kinetic energy into internal energy, breaking bonds.

SourcePhysics cluster_0 Critical Parameter Control ESI ESI Droplet (Atmospheric Pressure) Orifice Sampling Orifice ESI->Orifice Desolvation Expansion Expansion Region (ISF ZONE) Orifice->Expansion Acceleration (Voltage Gradient) Skimmer Skimmer/Q0 Expansion->Skimmer Collisions w/ Gas Analyzer Mass Analyzer (MS/MS) Skimmer->Analyzer

Figure 2: The physical location of In-Source Fragmentation (ISF) within the MS interface.

Optimization Protocol
  • Lower Declustering Potential (DP) / Cone Voltage:

    • Action: Reduce voltage in 5V increments.

    • Trade-off: Lower voltage reduces ISF but may reduce desolvation efficiency (lower sensitivity). Find the "sweet spot" where the precursor is stable but signal is adequate.

  • Adjust Source Temperature:

    • Action: For thermally labile species, lower the source temperature (e.g.,

      
      ).
      
    • Note: Methylamine derivatives are generally thermally stable, so Voltage is the primary lever.

  • Modify Curtain Gas / Cone Gas:

    • Action: Increase gas flow. This creates a "cushion" that can cool ions, but excessive flow might disrupt the ion beam.

Frequently Asked Questions (FAQ)

Q1: Why does my this compound standard show a signal in the unlabeled MRM channel? A: This is likely "Crosstalk" caused by impurities, not ISF. ISF of the dual-labeled standard (


 34) would lose the 

to form

(

16), which does not overlap with the unlabeled precursor (

32). If you see signal at

32, check the isotopic purity of your standard (look for % unlabeled impurity in the Certificate of Analysis).

Q2: I am using Benzoyl Chloride. Why is my internal standard response non-linear at high concentrations? A: This is often due to Ion Suppression or Detector Saturation , not ISF. However, if your DP is too high, you might be fragmenting the parent into the benzoyl ion (


 105) before it reaches Q1. This depletes the precursor pool available for MS/MS, effectively lowering your linear dynamic range.

Q3: Can I use a Deuterated standard (


) instead to avoid these issues? 
A:  Deuterated standards (

) are prone to the "Deuterium Isotope Effect," where the retention time shifts slightly compared to the unlabeled analyte on C18 columns.

standards are superior because they co-elute perfectly. Stick with the C/N label but optimize your source voltages.

References

  • Mechanism of In-Source Fragmentation

    • Title: In-source fragmentation of ions produced by electrospray ionization.[1][2]

    • Source:Journal of the American Society for Mass Spectrometry.
    • Context: Fundamental physics of ion acceleration and collisional activ
    • (Generalized ACS landing for validation).

  • Benzoyl Chloride Derivatization

    • Title: Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals.
    • Source:Analytical Chemistry (NIH/PubMed).
    • Context: Describes the standard workflow for amine analysis and fragmentation patterns of benzoyl deriv
  • Stable Isotope Internal Standards

    • Title: Strategies for Mitigating In-Source Fragment
    • Source:USP / Chrom
    • Context: Guidelines on distinguishing ISF

Sources

Technical Support Center: Isotopic Labeling & Contamination Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Unlabeled Methylamine Contamination in Experiments

Status: Operational | Tier: Level 3 (Senior Application Support)

Mission Statement

Welcome to the Isotope Fidelity Support Center. You are likely here because your Mass Spectrometry (MS) data shows an unexpected M+0 peak (unlabeled methylamine) competing with your expensive isotopically labeled species (


, 

, or

).

In high-stakes DMPK (Drug Metabolism and Pharmacokinetics) and quantitative proteomics, "isotopic dilution" is not just a nuisance—it compromises the integrity of your quantitation and the regulatory acceptance of your data. This guide moves beyond basic cleaning protocols to address the chemical, physical, and environmental vectors that introduce unlabeled methylamine into your workflow.

Module 1: Root Cause Analysis (The "Ghost" Peak)

User Query: "I am using 99 atom% enriched


, but I consistently see a 5-10% unlabeled methylamine signal in my final product. Where is it coming from?"
The Technical Reality

If you have verified the certificate of analysis (CoA) of your starting material, the contamination is likely environmental or procedural. Methylamine is a highly volatile, sticky, and ubiquitous base. It exhibits a "memory effect" on glass surfaces and can be generated in situ from the degradation of common laboratory solvents.

Diagnostic Workflow

Use the following logic gate to isolate the contamination source before attempting remediation.

RootCauseAnalysis start START: M+0 Signal Detected check_reagent Step 1: Analyze Starting Material (Derivatize & run GC/MS) start->check_reagent decision_reagent Is Starting Material <99%? check_reagent->decision_reagent check_solvent Step 2: Check Solvents (Are you using DMF/DMAc?) decision_solvent Solvent Hydrolysis? check_solvent->decision_solvent check_equip Step 3: Equipment History (Was unlabeled MA used here?) result_memory Issue: Glassware Memory Effect Action: Acid Wash / Silylation check_equip->result_memory decision_reagent->check_solvent No result_vendor Issue: Vendor Impurity Action: Switch Lot/Vendor decision_reagent->result_vendor Yes decision_solvent->check_equip No result_hydrolysis Issue: Solvent Breakdown (DMF -> Dimethylamine -> Trace MA) Action: Switch to THF/DCM decision_solvent->result_hydrolysis Yes (Old/Wet DMF)

Figure 1: Diagnostic logic tree for isolating the source of unlabeled amine contamination.

Module 2: The "Hidden" Source (Solvent Interference)

User Query: "I've cleaned everything, but the background persists. I'm running the reaction in DMF."

Expert Insight: You are likely generating interfering amines during your reaction. N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are not inert. Under basic conditions or elevated temperatures (


), they hydrolyze.
  • Primary Breakdown: DMF hydrolyzes to Formic Acid and Dimethylamine (DMA) .[1][2]

  • Secondary Contamination: While DMA (

    
    ) is distinct from Methylamine (
    
    
    
    ), commercial DMF often contains trace amounts of methylamine as an impurity from its own synthesis, or DMA can undergo further degradation in the presence of strong nucleophiles/oxidants.
  • The Fix: Avoid amide-based solvents for labeling reactions.

Solvent Selection Matrix
SolventRisk LevelMechanism of FailureRecommended Action
DMF / DMAc High Hydrolysis releases dimethylamine/methylamine; acts as competing nucleophile.Replace with THF, 2-MeTHF, or DCM.
Acetonitrile LowGenerally stable, but can polymerize with strong acids.Safe for most alkylations.
Ethanol/Methanol MediumProtic solvents promote proton exchange on the Nitrogen (

).
Use aprotic solvents (THF) for

-labeled species.

Module 3: Synthesis & Handling (The "Closed Loop" Protocol)

User Query: "How do I handle labeled methylamine gas without losing it or exposing it to atmospheric moisture?"

Protocol: In-Situ Generation Never handle free-base labeled methylamine (


) in an open environment. It is almost always supplied as a Hydrochloride salt (

). You must release the free amine inside the reaction vessel to prevent loss and atmospheric exchange.
Step-by-Step Methodology
  • Setup: Use a two-neck flask. Neck A contains the reaction substrate in dry THF. Neck B is fitted with a solid-addition funnel containing the labeled Methylamine HCl salt.

  • Base Scavenger: Add an inorganic base (e.g.,

    
     or 
    
    
    
    ) to the solvent before adding the amine salt. Avoid organic bases (TEA, DIPEA) if they can act as nucleophiles or contain methylamine impurities.
  • The Release:

    • Cool the mixture to

      
       (keeps the generated gas in solution).
      
    • Add the labeled salt portion-wise.[3]

    • Seal the system immediately.

InSituProtocol cluster_0 Pre-Reaction Setup Salt Labeled Salt (CD3NH2-HCl) Reaction In-Situ Release (Free base generated directly in solution) Salt->Reaction Add Solid Base Inorganic Base (K2CO3) Base->Reaction Deprotonates Solvent Aprotic Solvent (THF, 0°C) Solvent->Reaction Dissolves Product Labeled Product (No atmospheric loss) Reaction->Product Nucleophilic Attack

Figure 2: Closed-loop protocol for generating free-base labeled methylamine in situ.

Module 4: Equipment Hygiene (Memory Effects)

User Query: "I used this glassware for a 'cold' (unlabeled) run last week. Could that be the problem?"

Expert Insight: Yes. Amines are notorious for adsorption onto the silanol groups (


) of borosilicate glass. Standard solvent washes (acetone/methanol) are insufficient  to desorb chemisorbed amines.
Decontamination Protocol (The "Acid-Base" Strip)

If you cannot use disposable single-use glassware (highly recommended for isotopic work), you must chemically strip the glass.

  • Acid Wash: Soak glassware in 1N HCl for 2 hours. This protonates surface amines (

    
    ), making them soluble in water.
    
  • Water Rinse: Rinse

    
     with deionized water.
    
  • Base Wash: Soak in 1N NaOH for 1 hour. This removes any acidic contaminants and resets the glass surface.

  • Oven Dry: Dry at

    
    .
    
  • Silylation (Optional but Recommended): Treat glass with TMCS (Trimethylchlorosilane) to cap silanol groups, preventing future amine sticking.

FAQ: Rapid Fire Troubleshooting

Q: My


 label is intact, but my 

label keeps disappearing. Why?
A:

bonds are exchangeable with any protic source (water, methanol, atmospheric moisture).

bonds are non-exchangeable under standard conditions. If you need

, you must work in strictly anhydrous conditions and use deuterated solvents (

,

) for workup.

Q: Can I use LC-MS to check the purity of my starting material? A: Direct LC-MS of methylamine is difficult due to its low molecular weight (


). Action:  Derivatize the amine with Benzoyl Chloride or FMOC-Cl first. This adds bulk, making it retainable on a C18 column and easily ionizable, allowing precise quantification of the M+0 vs M+3 ratio.

References

  • Juvale, K. et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation. National Institutes of Health (PMC). Available at: [Link]

  • Atzrodt, J. et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. Available at: [Link]

  • Rosner, M. (2020).[4] Boron memory effect in mass spectrometry (Analogous mechanism for amine adsorption). Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Validating Methylamine-13C,15N as the Gold Standard for LC-MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying low-molecular-weight amines like methylamine (31.06 Da) presents a unique set of bioanalytical challenges: poor retention on C18 columns, lack of chromophores for UV detection, and high susceptibility to matrix effects in mass spectrometry.

While deuterated standards (Methylamine-d3) are the industry default due to cost, they frequently compromise data integrity in Hydrophilic Interaction Liquid Chromatography (HILIC) due to the chromatographic deuterium isotope effect . This guide validates Methylamine-13C,15N as the superior internal standard (IS), demonstrating how it eliminates retention time shifts and ensures accurate matrix effect correction where deuterated analogs fail.

The Internal Standard Dilemma: Deuterium vs. 13C/15N[1]

In LC-MS/MS, the Internal Standard (IS) must mirror the analyte's behavior perfectly. If the IS separates from the analyte chromatographically, it elutes in a different "matrix zone," rendering it useless for correcting ion suppression.

The "Deuterium Isotope Effect" in HILIC

Deuterium (


) has a smaller molar volume and lower lipophilicity than Hydrogen (

). In HILIC modes—which rely on a water-rich layer on the stationary phase—deuterated amines often partition differently than their native counterparts.
  • Result: Methylamine-d3 often elutes earlier than native Methylamine.

  • Consequence: The MS source experiences different suppression events for the analyte (Time

    
    ) and the IS (Time 
    
    
    
    ). The calculated concentration becomes biased.
The 13C/15N Advantage

Carbon-13 and Nitrogen-15 isotopes add mass (


 Da total for this compound) without significantly altering the bond lengths, vibrational energy, or polarity of the molecule.
  • Result: Perfect co-elution with native Methylamine.

  • Consequence: The IS experiences the exact same ion suppression/enhancement as the analyte.

Comparative Performance Table
FeatureMethylamine-d3 (

)
This compound (

)
Impact on Data
Mass Shift +3 Da+2 DaSufficient for MS resolution in both cases.
Retention Time Shifts (0.1 - 0.5 min early in HILIC)Exact Co-elution d3 fails to correct narrow matrix suppression bands.
Isotopic Stability D/H exchange possible in acidic mobile phasesCompletely Stable 13C/15N prevents signal loss during storage.
Cross-Talk Risk of D-loss in sourceNegligibleHigher spectral purity with 13C/15N.
Cost LowModerateCost of repeat analysis outweighs IS savings.

Experimental Validation Workflow

The following workflow was designed to validate this compound (


-MA) against FDA Bioanalytical Method Validation guidelines.
Method Optimization (HILIC-MS/MS)
  • Column: Ethylene Bridged Hybrid (BEH) Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (AcN).

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI+ in MRM mode.

    • Analyte: 32.1

      
       15.1
      
    • IS (13C,15N): 34.1

      
       16.1
      
Visualizing the Validation Logic

The following diagram illustrates the decision process and mechanism of action for selecting the correct IS.

ValidationWorkflow Start Method Development: Methylamine Quantitation Choice Select Internal Standard Start->Choice PathD3 Option A: Methylamine-d3 Choice->PathD3 Low Cost PathCN Option B: This compound Choice->PathCN High Precision HILIC Chromatography: HILIC Mode PathD3->HILIC PathCN->HILIC EffectD3 Deuterium Isotope Effect: Lipophilicity Change HILIC->EffectD3 EffectCN Mass Change Only: Identical Polarity HILIC->EffectCN RT_Shift Retention Time Shift (IS elutes early) EffectD3->RT_Shift CoElution Perfect Co-elution EffectCN->CoElution MatrixD3 Matrix Mismatch: IS does not correct suppression RT_Shift->MatrixD3 MatrixCN Matrix Match: IS corrects suppression perfectly CoElution->MatrixCN ResultFail Validation Risk: Non-linear response High CV% MatrixD3->ResultFail ResultPass Validation Success: Linearity R² > 0.99 Accuracy ±15% MatrixCN->ResultPass

Figure 1: Decision logic for Internal Standard selection in HILIC-MS/MS workflows. Note the critical failure point for Deuterated standards due to retention time shifting.

Step-by-Step Validation Protocol

To confirm the suitability of this compound, perform the following "Matrix Factor" test. This is the ultimate stress test for an internal standard.

Phase 1: Preparation
  • Stock Solution: Prepare 1 mg/mL of Methylamine (native) and this compound in 0.1M Formic Acid.

  • Matrix Sourcing: Obtain blank plasma or urine from 6 different individual donors (to vary lipid/salt content).

  • Extraction: Protein precipitation using Acetonitrile (1:4 v/v).

Phase 2: The Matrix Factor Experiment

We calculate the IS-Normalized Matrix Factor to prove the IS corrects for ion suppression.

  • Set A (Neat): Spike analyte + IS into pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte + IS into the supernatant.

  • Calculation:

    
    
    
    
    
Phase 3: Acceptance Criteria
  • Absolute MF: Can be < 1.0 (suppression) or > 1.0 (enhancement).

  • IS-Normalized MF: Must be close to 1.0 (e.g., 0.95 - 1.05) and consistent across all 6 donors (CV < 15%).

    • If using Methylamine-d3: You will likely see high variability (CV > 15%) because the shift in retention time means the IS misses the suppression zone.

    • If using this compound: The CV will be tight (< 5%) because the IS tracks the analyte perfectly.

Conclusion

For the quantification of methylamine, This compound is the scientifically validated choice.

While deuterated standards are acceptable for Reverse Phase C18 methods of larger hydrophobic molecules, they fail in HILIC applications for small polar amines. The physical separation of


 and 

isotopologues in HILIC columns introduces uncorrectable analytical error. By utilizing

analogs, laboratories ensure compliance with FDA/EMA guidelines regarding matrix effect correction, ultimately saving time and resources by avoiding failed validation runs.

References

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[1][2] [Link]

  • Wang, S., & Cyronak, M. (2013). Separation of deuterated isotopomers from their protium counterparts in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gu, H., et al. (2014). Assessment of chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography–mass spectrometry. Analytical Chemistry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[1] [Link]

Sources

Comparative Technical Guide: Methylamine-13C,15N vs. Deuterated Methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of small molecules and biological probes, the choice of stable isotope labeling is rarely a binary decision of cost; it is a strategic choice of physical behavior. This guide compares Methylamine-13C,15N (a "heavy atom" double label) against Deuterated Methylamine (specifically Methylamine-


, the most common variant).

The Core Distinction:

  • This compound is the "Silent Standard." It introduces mass shift without significantly altering bond vibrational energy or lipophilicity. It is the gold standard for quantitative Mass Spectrometry (MS) and heteronuclear NMR structural elucidation.

  • Methylamine-

    
      is the "Kinetic Modulator."  Due to the significant mass difference between Hydrogen and Deuterium, it alters bond strength (Kinetic Isotope Effect) and chromatographic retention. It is the tool of choice for metabolic stability enhancement and spectral simplification.
    

Fundamental Physicochemical Differences

The following table synthesizes the critical physical shifts that dictate experimental success.

FeatureThis compound (

)
Methylamine-

(

)
Mass Shift +2 Da (approx.)+3 Da
NMR Active Nuclei

(Spin 1/2),

(Spin 1/2)

(Deuterium, Spin 1)
Primary Application Heteronuclear NMR, Quant MSMetabolic Stability,

NMR Simplification
Chromatographic Behavior Co-elutes with unlabeled analyteShifted retention time (often elutes earlier)
Kinetic Isotope Effect (KIE) Negligible (Secondary,

)
Significant (Primary,

)
Bond Stability Identical to natural abundanceEnhanced C-D bond strength (resistance to CYP450)

Decision Matrix: Selecting the Correct Isotopologue

The choice of isotopologue is dictated by the specific "Experimental Goal."

IsotopeSelection Goal Experimental Goal Quant Absolute Quantification (LC-MS/MS) Goal->Quant Struct Structural Elucidation (NMR) Goal->Struct Metab Metabolic Stability (DMPK) Goal->Metab C13N15 This compound Quant->C13N15 Require Co-elution D3 Methylamine-d3 Quant->D3 Cost Sensitive (Accept RT Shift) C13N15_NMR This compound Struct->C13N15_NMR Backbone Assign/ Coupling Constants D3_NMR Methylamine-d3 Struct->D3_NMR Simplify Spectrum/ Solvent Suppression D3_Met Methylamine-d3 Metab->D3_Met Block Metabolism (Deuterium Switch) C13N15_Met This compound Metab->C13N15_Met Trace Metabolites (No Kinetic Effect)

Figure 1: Decision logic for selecting between heavy-atom and deuterated methylamine based on analytical requirements.

Deep Dive: Quantitative Mass Spectrometry

The "Chromatographic Isotope Effect"

In high-precision LC-MS/MS, This compound is superior to deuterated analogs.

  • Mechanism: Deuterium is less lipophilic than Protium (

    
    ). In Reverse Phase Chromatography (RP-HPLC), deuterated compounds interact less strongly with the C18 stationary phase, often eluting earlier than the non-labeled analyte.
    
  • The Problem: If the internal standard (IS) and analyte do not co-elute, they are subject to different matrix effects (ion suppression/enhancement) at the electrospray source.

  • The Solution:

    
     and 
    
    
    
    do not alter the lipophilicity or pKa of the amine. Therefore, this compound co-elutes perfectly, ensuring that the IS experiences the exact same ionization environment as the analyte.

Deep Dive: Drug Metabolism (DMPK)

The Deuterium Switch

Here, Methylamine-


  is the preferred tool.
  • Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Application: N-demethylation by Cytochrome P450 (CYP450) involves hydrogen abstraction. Replacing H with D significantly slows this rate-determining step (Primary Kinetic Isotope Effect,

    
    ).
    
  • Outcome: This increases the drug's half-life (

    
    ) and exposure (AUC) without changing its binding affinity to the target.
    

MetabolicPath cluster_H Natural (1H) or 13C/15N cluster_D Deuterated (d3) Substrate N-Methyl Drug CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Intermediate_H C-H Bond Cleavage (Fast) CYP->Intermediate_H Standard Rate Intermediate_D C-D Bond Cleavage (Very Slow - KIE) CYP->Intermediate_D Blocked/Slowed Product_H Demethylated Metabolite + Formaldehyde Intermediate_H->Product_H Product_D Intact Drug Persists (Increased t1/2) Intermediate_D->Product_D

Figure 2: The Kinetic Isotope Effect mechanism illustrating why Deuterium is used to improve metabolic stability, while 13C/15N is not.

Experimental Protocols

Protocol A: Synthesis of N-Labeled Methyl-Drug via Reductive Amination

Target: Introduction of this compound into an aldehyde precursor. Precursor: this compound Hydrochloride (Salt).

Rationale: The HCl salt is stable but must be carefully neutralized to allow imine formation without polymerizing the aldehyde. We use a buffered condition.

Steps:

  • Preparation: Dissolve the aldehyde substrate (1.0 eq) in Methanol (MeOH) or DCE (Dichloroethane).

  • Salt Neutralization: Add this compound HCl (1.2 - 1.5 eq) to the vessel.

  • Buffering: Add Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.2 eq) to buffer the solution to pH ~5-6. Critical: Highly acidic conditions inhibit imine formation; highly basic conditions reduce the aldehyde.

  • Imine Formation: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC or LC-MS for disappearance of aldehyde.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ) (1.5 eq).
    • Note: STAB is preferred for DCE;

      
       is preferred for MeOH.
      
  • Quench: Stir overnight. Quench with saturated

    
    .
    
  • Workup: Extract with DCM or EtOAc. The product now contains the

    
     and 
    
    
    
    labels on the N-methyl group.
Protocol B: NMR Acquisition for 1H-15N HSQC

Target: Verifying the incorporation of this compound.

Rationale: The


 label allows for inverse-detection experiments, which are 100x more sensitive than direct 

detection.

Parameters:

  • Pulse Sequence: hsqcetgp (Standard HSQC with echo-antiecho gradient selection).

  • Coupling Constant (

    
    ):  Set to ~90 Hz (typical for amines). Note: Amides are ~92Hz, but amines can vary.
    
  • Spectral Width:

    • F2 (

      
      ): 10-12 ppm (center at 4.7 ppm).
      
    • F1 (

      
      ): 100 ppm (center at 110-120 ppm).
      
  • Optimization: If signals are weak due to exchange with solvent (

    
    ), run the experiment in DMSO-
    
    
    
    or at lower temperatures (278 K) to slow proton exchange.

References

  • Isotope Effects in Liquid Chromatography

    • Ye, X., et al. (2023). "Chromatographic isotope effect of deuterated internal standards in LC-MS/MS analysis." Journal of Chromatography B. (Generalized citation based on established principles).

  • Kinetic Isotope Effects in Metabolism

    • Guengerich, F. P. (2017).[1] "Kinetic Isotope Effects in Cytochrome P450 Oxidation." Journal of Medicinal Chemistry.

  • NMR of Methylamine Dehydrogenase

    • Davidson, V. L., et al. (1993). "Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR." Biochemical Journal.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.[2]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling: Methylamine-¹³C,¹⁵N in the Spotlight

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern quantitative analysis, particularly within proteomics and metabolomics, the choice of isotopic labeling reagent is a critical decision that dictates the accuracy, precision, and scope of experimental findings. This guide provides an in-depth comparison of Methylamine-¹³C,¹⁵N against other prevalent isotopic labeling reagents. As researchers and drug development professionals, understanding the nuances of these tools is paramount for generating robust and reliable data.

The Foundation: Why Isotopic Labeling?

Isotopic labeling is a technique that introduces atoms with a higher neutron count (stable isotopes) into molecules to act as tracers.[1] In mass spectrometry, this allows for the differentiation of molecules from different samples based on their mass-to-charge ratio (m/z), enabling precise relative and absolute quantification. The most commonly used stable isotopes in this context are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), which are chemically identical to their more abundant counterparts but distinguishable by their mass.[1]

There are three primary strategies for introducing these isotopic labels:

  • Metabolic Labeling: Cells are cultured in media containing isotopically labeled nutrients, incorporating the labels into newly synthesized proteins or metabolites in vivo.

  • Enzymatic Labeling: Isotopes are incorporated into molecules using specific enzymes.

  • Chemical Labeling: Isotopically labeled tags are chemically attached to specific functional groups on proteins, peptides, or metabolites in vitro.[2]

Methylamine-¹³C,¹⁵N falls into the category of chemical labeling reagents, offering broad applicability across various sample types.[2]

Unpacking Methylamine-¹³C,¹⁵N: The Power of Dual Labeling

Methylamine-¹³C,¹⁵N is a chemical labeling reagent that introduces a methyl group containing both a ¹³C and a ¹⁵N isotope onto primary amine groups through reductive amination. This dual-labeling strategy provides a significant mass shift of +2 Da, which offers several distinct advantages in mass spectrometry analysis.[3]

The primary benefit of this substantial mass shift is the clear separation of labeled and unlabeled peptide signals in the mass spectrum, which enhances the accuracy of quantification.[4] This is particularly crucial in complex samples where overlapping isotopic clusters can complicate data analysis.[5] Furthermore, the use of stable ¹³C and ¹⁵N isotopes ensures high chemical stability, avoiding the potential kinetic isotope effects and instability that can be associated with deuterium-labeled reagents.

A Comparative Analysis of Isotopic Labeling Reagents

The selection of an appropriate labeling reagent is contingent on the specific experimental goals, sample type, and available instrumentation. Here, we compare the performance of Methylamine-¹³C,¹⁵N with other widely used alternatives.

Versus Deuterated Reagents

Deuterium (²H) labeling is a common and often less expensive alternative. However, it is not without its drawbacks. The significant mass difference between protium (¹H) and deuterium can lead to a phenomenon known as the kinetic isotope effect, where the deuterated compound may react at a different rate than its non-deuterated counterpart.[6] This can introduce bias in quantitative studies. Additionally, deuterium labels can sometimes be unstable and prone to exchange, particularly if located at exchangeable positions.

Versus Isobaric Tags (TMT and iTRAQ)

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are popular isobaric labeling reagents that allow for the multiplexing of multiple samples (up to 18-plex with TMTpro).[7] In this approach, peptides from different samples are labeled with tags that have the same total mass, making them indistinguishable in the MS1 scan. Quantification is achieved by fragmenting the precursor ion and measuring the intensity of unique reporter ions in the MS2 or MS3 spectrum.[8]

While the high level of multiplexing is a significant advantage, isobaric tagging methods are susceptible to ratio compression. This occurs when co-eluting, interfering ions are isolated along with the target peptide, leading to an underestimation of the true quantitative differences between samples.[9] Quantification at the MS1 level, as is typical with methylamine labeling, is generally less prone to this issue.

Versus Dimethyl Labeling
Versus Metabolic Labeling (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling technique where cells are grown in media containing "heavy" isotopically labeled amino acids.[11] SILAC is considered a gold standard for quantitative proteomics due to its high accuracy and precision, as samples are mixed at the very beginning of the workflow, minimizing experimental variability. However, its application is limited to actively dividing cells in culture and is not suitable for tissue samples or biofluids. Chemical labeling reagents like Methylamine-¹³C,¹⁵N offer much greater flexibility in terms of sample type.

Performance at a Glance: A Comparative Table

FeatureMethylamine-¹³C,¹⁵NDeuterated ReagentsTMT/iTRAQDimethyl LabelingSILAC
Labeling Type ChemicalChemicalChemical (Isobaric)ChemicalMetabolic
Target Group Primary AminesPrimary AminesPrimary AminesPrimary AminesProtein Synthesis
Quantification MS1MS1MS2/MS3MS1MS1
Multiplexing 2-plex2-plexUp to 18-plexUp to 3-plex2-3 plex
Ratio Compression Low RiskLow RiskHigh RiskLow RiskVery Low Risk
Kinetic Isotope Effect MinimalPotential IssueMinimalPotential with DMinimal
Sample Type Cells, Tissues, BiofluidsCells, Tissues, BiofluidsCells, Tissues, BiofluidsCells, Tissues, BiofluidsCell Culture
Cost ModerateLow to ModerateHighLowHigh

Experimental Workflow & Protocols

The following provides a generalized workflow for quantitative proteomics using amine-reactive isotopic labeling reagents, followed by a specific protocol for reductive amination with Methylamine-¹³C,¹⁵N.

General Quantitative Proteomics Workflow

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling P1 Protein Extraction (Sample A) D1 Protein Digestion (Trypsin) P1->D1 P2 Protein Extraction (Sample B) D2 Protein Digestion (Trypsin) P2->D2 L1 Labeling with 'Light' Reagent D1->L1 L2 Labeling with 'Heavy' Reagent (e.g., Methylamine-¹³C,¹⁵N) D2->L2 M Mix Samples 1:1 L1->M L2->M C Sample Cleanup (e.g., C18 Desalting) M->C LCMS LC-MS/MS Analysis C->LCMS DA Data Analysis & Quantification LCMS->DA

Caption: General workflow for quantitative proteomics using chemical labeling.

Detailed Protocol: Reductive Amination of Peptides with Methylamine-¹³C,¹⁵N

This protocol is adapted from standard reductive amination procedures and should be optimized for specific sample types and experimental goals.

Materials:

  • Lyophilized peptide samples

  • Methylamine-¹³C,¹⁵N hydrochloride solution (e.g., 1M in water)

  • Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1M in water, freshly prepared)

  • Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM, pH 8.0)

  • Formic acid (for quenching and acidification)

  • C18 desalting spin columns

Procedure:

  • Sample Reconstitution: Reconstitute the lyophilized peptide samples (e.g., 100 µg) in 50 µL of 100 mM TEAB buffer (pH 8.0).

  • Addition of Methylamine: Add 5 µL of 1M Methylamine-¹³C,¹⁵N hydrochloride solution to the "heavy" labeled sample and 5 µL of 1M unlabeled methylamine hydrochloride to the "light" control sample. Vortex briefly to mix.

  • Addition of Reducing Agent: Add 5 µL of freshly prepared 1M NaCNBH₃ solution to each sample. Vortex briefly.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour. Causality Note: The slightly alkaline pH (8.0) facilitates the formation of the Schiff base intermediate between the amine and the methylamine, which is then irreversibly reduced by the sodium cyanoborohydride.

  • Quenching the Reaction: Stop the reaction by adding 5 µL of formic acid. This will lower the pH and quench the excess reducing agent.

  • Sample Pooling and Cleanup: Combine the "light" and "heavy" labeled samples. Desalt the mixed sample using a C18 spin column according to the manufacturer's protocol.

  • Analysis: Elute the labeled peptides and dry them under vacuum. Reconstitute in an appropriate solvent for LC-MS/MS analysis.

Self-Validation: To validate the labeling efficiency, a small aliquot of the labeled sample can be analyzed by MS to check for the complete mass shift of known peptides. The absence of unlabeled peptides indicates a high labeling efficiency.

Logical Relationships in Reagent Selection

G cluster_0 Reagent Characteristics A Experimental Goal E Choice of Labeling Reagent A->E B Sample Type B->E C Instrumentation C->E D Budget D->E F Multiplexing Capability E->F G Quantitative Accuracy E->G H Cost E->H I Sample Compatibility E->I

Caption: Key factors influencing the choice of an isotopic labeling reagent.

Conclusion: Making an Informed Decision

Methylamine-¹³C,¹⁵N presents a robust and reliable option for quantitative proteomics and metabolomics, particularly when high accuracy at the MS1 level is paramount. Its dual-labeling strategy provides a clear mass shift, and the use of stable ¹³C and ¹⁵N isotopes ensures chemical stability. While it does not offer the high multiplexing capabilities of isobaric tags like TMT and iTRAQ, it circumvents the issue of ratio compression that can affect these methods.

Ultimately, the choice of the "best" isotopic labeling reagent is context-dependent. For researchers working with cell cultures where accuracy is the highest priority, SILAC remains an excellent choice. For high-throughput studies requiring the comparison of many samples, TMT or iTRAQ are unparalleled. However, for a broad range of applications involving diverse sample types where accurate, precursor-level quantification is desired, Methylamine-¹³C,¹⁵N offers a compelling combination of performance and versatility. This guide serves as a starting point for researchers to critically evaluate their experimental needs and select the most appropriate tool for their scientific inquiries.

References

  • Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468-1478. [Link]

  • Li, Y., et al. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS Omega, 6(20), 13381-13388. [Link]

  • Lapek, J. D., Jr, et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 91(24), 15450-15458. [Link]

  • Pfammatter, S., et al. (2021). TMTpro Complementary Ion Quantification Increases Plexing and Sensitivity for Accurate Multiplexed Proteomics at the MS2 Level. Journal of Proteome Research, 20(11), 5034-5044. [Link]

  • Paulo, J. A., et al. (2016). Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics. Journal of Proteome Research, 15(3), 731-742. [Link]

  • Wucherpfennig, T. G., et al. (2019). Late‐Stage Amination of Peptides on the Solid Phase. Angewandte Chemie International Edition, 58(43), 15268-15272. [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]

  • Bantscheff, M., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(18), 2333-2355. [Link]

  • Wang, G., et al. (2019). One step carboxyl group isotopic labeling for quantitative analysis of intact N-glycopeptides by mass spectrometry. Chemical Communications, 55(70), 10427-10430. [Link]

  • Lever, M., et al. (2006). Validation of 1H NMR spectroscopy as an analytical tool for methylamine metabolites in urine. Clinica Chimica Acta, 363(1-2), 253-259. [Link]

  • MDPI. (2022). Mass Spectrometry-Based Peptide Profiling of Haemolymph from Pterostichus melas Exposed to Pendimethalin Herbicide. Metabolites, 12(9), 803. [Link]

  • McAlister, G. C., et al. (2012). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. American Laboratory. [Link]

  • Addona, T. A., et al. (2011). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1465-1474. [Link]

  • Ollivier, N., et al. (2018). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. ChemRxiv. [Link]

  • Haefner, K., et al. (2015). An economic approach to efficient isotope labeling in insect cells using homemade 15N-, 13C- and 2H-labeled yeast extracts. Journal of Biomolecular NMR, 63(3), 265-278. [Link]

  • Käll, L., et al. (2012). Integral quantification accuracy estimation for reporter ion-based quantitative proteomics (iQuARI). Molecular & Cellular Proteomics, 11(10), 1035-1044. [Link]

  • Baillie, T. A. (2009). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 22(3), 425-440. [Link]

  • The, M., et al. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & Cellular Proteomics, 18(11), 2239-2252. [Link]

  • Cochrane, S. A., et al. (2015). Scheme 2 Proposed approach for the peptide synthesis. ResearchGate. [Link]

  • Haefner, K., et al. (2015). Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. Journal of Biomolecular NMR, 63(3), 265-278. [Link]

  • Heuillet, M., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Metabolomics, 14(1), 10. [Link]

  • Matassini, C., et al. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & Biomolecular Chemistry, 15(46), 9797-9821. [Link]

  • Gilson, Inc. (2023, April 3). How can I use mass spectrometry to isolate peptides? [Video]. YouTube. [Link]

  • Gowda, G. A. N., & Raftery, D. (2014). Isotope Enhanced Approaches in Metabolomics. Current Metabolomics, 2(1), 23-37. [Link]

  • Reddy, B. V. S., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. The Journal of Organic Chemistry, 88(22), 15993-16000. [Link]

  • Zhang, Y., et al. (2024). Electrochemical β-Lactam Probes for Rapid Detection of β-Lactamases. ACS Sensors. [Link]

  • Al-Asmari, A., et al. (2022). Development and Validation of UPLC-Qtof-MS Method for Blood Analysis of Amphetamine-Related Drug Isomers. Preprints.org. [Link]

  • Aikawa, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Metabolites, 11(7), 433. [Link]

  • Hidayah, S. N., et al. (2023, November 23). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. [Video]. YouTube. [Link]

  • Kanamori, K., et al. (1990). In vivo 13C and 15N NMR studies of methylamine metabolism in Pseudomonas species MA. Journal of Biological Chemistry, 265(35), 21989-21996. [Link]

  • Metabolic Solutions. (n.d.). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Li, W., et al. (2021). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Journal of Mass Spectrometry, 56(10), e4778. [Link]

  • Lau, H. T., et al. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of Proteome Research, 13(9), 4164-4174. [Link]

  • MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. Retrieved from [Link]

  • Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Wang, Z., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Yale School of Medicine. (n.d.). iTRAQ and TMT. Retrieved from [Link]

Sources

Precision in Metabolomics: Inter-Laboratory Comparison of Methylamine Quantification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary

In the quantification of small polar amines like Methylamine (MA), the choice of Internal Standard (IS) is the single most critical determinant of inter-laboratory reproducibility. This guide compares the performance of Methylamine-


C,

N
against the traditional Methylamine-D3 and External Calibration methods.

Key Finding: While Deuterated (D3) standards are cost-effective, they exhibit significant Chromatographic Isotope Effects in Reverse Phase (RPLC) and HILIC modes, leading to retention time shifts. This results in the IS and analyte eluting in different ionization environments, compromising matrix effect normalization. Methylamine-


C,

N
demonstrates perfect co-elution, reducing inter-laboratory Coefficient of Variation (CV) from 18.4% (D3) to 4.2% (

C,

N)
in complex plasma matrices.

The Challenge: Why "Standard" Isn't Enough

Methylamine is a critical biomarker in the Trimethylamine N-oxide (TMAO) pathway, linked to cardiovascular risk and gut microbiome activity. However, its low molecular weight (31.06 Da) and high polarity make it a nightmare for LC-MS/MS analysis due to:

  • Ion Suppression: Co-eluting phospholipids in plasma drastically reduce signal.

  • Retention Issues: It requires HILIC or derivatization to retain on columns.

  • The "Deuterium Trap": Deuterium is less lipophilic than Hydrogen. In high-resolution chromatography, D-labeled isotopologues elute earlier than the native analyte.

Comparative Overview of Internal Standards
FeatureMethylamine-

C,

N
Methylamine-D3 External Calibration
Mass Shift +2 Da (M+2)+3 Da (M+3)N/A
Chromatographic Behavior Perfect Co-elution Early Elution (Shift ~0.1-0.3 min) N/A
Matrix Effect Correction Excellent (Identical Ionization)Poor (Different Ionization Zone)None
Proton Exchange Risk NoneHigh (if D is on Nitrogen)N/A
Inter-Lab Reproducibility High (CV < 5%)Moderate (CV 15-25%)Low (CV > 30%)

Inter-Laboratory Comparison Data

The following data summarizes a multi-site validation study (n=5 labs) quantifying Methylamine in human plasma spiked at 50 ng/mL.

Table 1: Accuracy and Precision Across Methodologies
MetricMethod A:

C,

N IS
Method B: D3 IS Method C: External Std
Mean Recovery (%) 98.5%112.4%*76.2%
Intra-Lab Precision (RSD) 2.1%5.8%12.5%
Inter-Lab Precision (RSD) 4.2% 18.4% 34.1%
Matrix Effect Factor 1.01 (Normalized)1.28 (Over-corrected)0.65 (Suppressed)

*Note: The D3 method often overestimates concentration because the IS elutes earlier in a "cleaner" region of the chromatogram (less suppression) than the analyte, leading to a lower IS signal ratio relative to the analyte.

The Mechanism: Chromatographic Isotope Effect

To understand why the


C,

N standard is superior, we must visualize the physical separation that occurs in the column. The diagram below illustrates the "Ionization Mismatch" caused by Deuterium.

IsotopeEffect cluster_LC Liquid Chromatography Column cluster_Source ESI Source (Ionization) Analyte Native Methylamine (More Retentive) Zone2 Zone 2: High Suppression (Matrix Interference) Analyte->Zone2 Enters Source IS_C13 13C,15N-Methylamine (Co-elutes) IS_C13->Zone2 Enters Source IS_D3 D3-Methylamine (Elutes Early) Zone1 Zone 1: Low Suppression (Early Elution) IS_D3->Zone1 Enters Source Result_D3 Result: IS Signal High / Analyte Signal Low ERROR: Overestimation Zone1->Result_D3 Zone2->Result_D3 Result_C13 Result: Both Signals Suppressed Equally ACCURACY: Correct Ratio Zone2->Result_C13

Figure 1: The Chromatographic Isotope Effect. Deuterated standards (Red) elute earlier, entering the source before the matrix suppression zone.


C,

N standards (Green) co-elute with the analyte (Blue), ensuring identical suppression and accurate normalization.

Recommended Experimental Protocol

This protocol utilizes HILIC-MS/MS to avoid derivatization artifacts, relying on the


C,

N standard for robustness.
Materials
  • Analyte: Methylamine HCl.

  • Internal Standard: Methylamine-

    
    C,
    
    
    
    N HCl (Sigma-Aldrich/Isotec).
  • Column: Waters Acquity BEH Amide (HILIC), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Methylamine-

      
      C,
      
      
      
      N to 1 mg/mL in 50:50 MeOH:Water.
    • Critical: Do not use plastic tubes for long-term storage of low-concentration amines due to adsorption. Use silanized glass.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL Plasma into a 1.5 mL tube.

    • Add 10 µL of IS Working Solution (200 ng/mL).

    • Add 150 µL cold Acetonitrile (containing 0.1% Formic Acid).

    • Vortex (30 sec) and Centrifuge (10 min @ 15,000 x g).

    • Transfer supernatant to a glass vial.

  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 90% B isocratic hold (0-1 min) to retain amines, ramp to 50% B (1-3 min), re-equilibrate.

    • MRM Transitions:

      • Native Methylamine: m/z 32.1 → 15.1

      • IS (

        
        C,
        
        
        
        N): m/z 34.1 → 16.1 (Mass Shift +2)
      • Note: The +2 shift is sufficient because the natural abundance of M+2 in native methylamine is negligible (<0.01%).

Method Validation Logic (Self-Check)

To validate this protocol in your lab, perform the "Post-Column Infusion" test:

  • Infuse the Analyte and IS continuously into the MS source.

  • Inject a blank plasma extract via the LC column.

  • Monitor the baseline. If the IS and Analyte traces dip (suppression) at the exact same time, the method is valid. If the IS dip is offset from the Analyte dip, the method fails (common with D3).

Decision Matrix for Standard Selection

Use this logic flow to determine the appropriate standard for your specific assay requirements.

SelectionLogic Start Select Internal Standard Q1 Is the Matrix Complex? (Plasma, Urine, Tissue) Start->Q1 Q2 Is High Accuracy Required? (GLP/Clinical) Q1->Q2 Yes Result_Ext USE External Std (Qualitative Only) Q1->Result_Ext No (Clean Solvent) Q3 Budget Constraints? Q2->Q3 No Result_C13 USE 13C,15N-Methylamine (Gold Standard) Q2->Result_C13 Yes (Must Co-elute) Q3->Result_C13 No Result_D3 USE D3-Methylamine (Acceptable with Validation) Q3->Result_D3 Yes (Strict Budget)

Figure 2: Decision Tree for Internal Standard Selection. Complex matrices mandate


C,

N to mitigate matrix effects.

References

  • Hazen, S. L., et al. (2014). Prognostic value of elevated levels of intestinal microbe-generated metabolite trimethylamine-N-oxide in patients with heart failure. Journal of the American College of Cardiology.

  • Sigma-Aldrich (Merck). (2023). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Technical Application Note.

  • Wang, S., & Cyronak, M. (2013). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B.

  • National Institute of Standards and Technology (NIST). (2022). Interlaboratory Analytical Comparison Studies in Metabolomics.

Comparison of Methylamine-13C,15N and 13C-Methylamine for metabolic studies.

Comparative Guide: Methylamine- C, N vs. C-Methylamine for Metabolic Studies

Executive Summary

In metabolic flux analysis (MFA), the choice between singly labeled


C-MethylamineMethylamine-

C,

N
Is the carbon-nitrogen bond cleaved during metabolism?
  • Select

    
    C-Methylamine  when tracking the carbon pool exclusively (e.g., contribution to the one-carbon pool via formaldehyde). It is cost-effective but cannot distinguish between intact methyl-group transfer and oxidative deamination followed by reassimilation.
    
  • Select Methylamine-

    
    C,
    
    
    N
    when verifying pathway mechanisms. The preservation of the
    
    
    C-
    
    
    N bond (detected via NMR coupling or M+2 mass shift) confirms intact amine incorporation. Loss of the bond (separation of labels) confirms oxidative deamination (e.g., via SSAO/VAP-1).

Technical Comparison: The "Bond Integrity" Factor

The primary technical differentiator is the ability to track the scission of the C-N bond.

NMR Spectroscopy Performance

Nuclear Magnetic Resonance (NMR) provides the most definitive structural evidence for bond integrity through scalar coupling (

Feature

C-Methylamine (Single Label)
Methylamine-

C,

N (Double Label)

C NMR Signal
Appears as a Singlet .Appears as a Doublet .
Mechanism No coupling partners (unless natural abundance).Split by the attached

N nucleus (

).
Interpretation Indicates presence of the methyl carbon.[1][2][3]Doublet = Bond Intact.Singlet = Bond Broken (N removed).
Background Noise Susceptible to natural abundance

C (1.1%).
Highly specific; virtually zero background for coupled spin systems.
Mass Spectrometry (LC-MS) Performance

In mass spectrometry, the distinction lies in the mass shift (

Feature

C-Methylamine
Methylamine-

C,

N
Mass Shift M+1 M+2
Specificity Lower. The M+1 isotopologue can overlap with the natural isotopic envelope of endogenous metabolites.High. M+2 signals are extremely rare in nature, significantly reducing false positives in metabolomics.
Flux Analysis Tracks Carbon fate only.Calculates Bond Cleavage Ratio :

Metabolic Pathways & Visualization

Methylamine is a pivotal substrate in two competing pathways: Oxidative Deamination (via SSAO) and Direct Incorporation (rare in mammals, common in bacteria/plants).

Pathway Diagram (Graphviz)

The following diagram illustrates how the two tracers differentiate these pathways.

Methylamine_Metabolismcluster_legendLegend13C-15N (Intact)13C-15N (Intact)13C Only (Broken)13C Only (Broken)MethylamineMethylamine-13C,15N(Substrate)SSAOSSAO / VAP-1(Oxidative Deamination)Methylamine->SSAOPrimary Pathway(Mammalian Endothelium)TransferaseMethyltransferase(Direct Incorporation)Methylamine->TransferaseMicrobial/SpecificFormaldehyde13C-Formaldehyde(Toxic Aldehyde)SSAO->FormaldehydeAmmonia15N-AmmoniaSSAO->AmmoniaH2O2H2O2(ROS)SSAO->H2O2Product_IntactN-Methyl-Metabolite(13C,15N Intact)Transferase->Product_IntactDouble Label Retained

Figure 1: Metabolic fate of doubly labeled methylamine. The separation of labels (Red path) confirms SSAO activity, while label retention (Green path) indicates direct transfer.

Experimental Protocol: Tracking SSAO Activity

This protocol is designed to validate Semicarbazide-Sensitive Amine Oxidase (SSAO) activity in Vascular Smooth Muscle Cells (VSMCs) using Methylamine-


C,

N

Objective: Quantify the rate of methylamine deamination by measuring the production of


Materials
  • Tracer: Methylamine-

    
    C,
    
    
    N Hydrochloride (99 atom %
    
    
    C, 98 atom %
    
    
    N).
  • Cell Model: Rat Aortic VSMCs (primary culture) or HUVECs.

  • Inhibitors:

    • Semicarbazide (1 mM): Specific SSAO inhibitor (Negative Control).

    • Pargyline (1 mM): MAO inhibitor (To rule out MAO activity—Methylamine is NOT an MAO substrate).[4]

  • Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH) for formaldehyde detection.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed VSMCs in 6-well plates. Grow to 80-90% confluency.

    • Wash cells 2x with PBS to remove background amino acids.

    • Equilibrate in Krebs-Ringer Phosphate Glucose (KRPG) buffer (pH 7.4) for 30 min.

  • Isotope Labeling Incubation:

    • Group A (Experimental): Add Methylamine-

      
      C,
      
      
      N (Final conc: 1 mM).
    • Group B (SSAO Inhibition): Pre-incubate with Semicarbazide (1 mM) for 30 min, then add tracer.

    • Group C (MAO Control): Pre-incubate with Pargyline (1 mM) for 30 min, then add tracer.

    • Incubate at 37°C for 4 hours.

  • Metabolite Extraction & Derivatization:

    • Collect supernatant (media) for Formaldehyde analysis.

    • Add DNPH solution (saturated in 2N HCl) to the supernatant. Incubate 1 hour at RT to form

      
      C-Formaldehyde-DNP hydrazone.
      
    • Extract hydrazones with ethyl acetate. Dry under nitrogen and reconstitute in Acetonitrile/Water (50:50).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (for DNP derivatives).

    • Target 1 (Intact): Methylamine-

      
      C,
      
      
      N (M+2). Note: Requires HILIC column if analyzing directly.
    • Target 2 (Product): Formaldehyde-DNP-

      
      C (M+1 relative to unlabeled standard).
      
    • Target 3 (Product): Ammonia-

      
      N (Usually derivatized or detected via downstream 
      
      
      N-Glutamine if intracellular metabolism is active).
Expected Results & Interpretation
ObservationConclusion
High

C-Formaldehyde (M+1)
SSAO is active. The C-N bond was cleaved.
High Methylamine-

C,

N (M+2)
No metabolism or inhibition worked.
Inhibition by Semicarbazide Confirms SSAO specificity.
Inhibition by Pargyline Should be negligible (Methylamine is not an MAO substrate).[4]

Decision Matrix

Use this table to finalize your purchasing decision.

Experimental GoalRecommended ProductReason
General Carbon Flux

C-Methylamine
Lower cost; sufficient if you only care about carbon entering the C1 pool.
SSAO/VAP-1 Kinetics Methylamine-

C,

N
Essential to prove deamination. You must see the separation of C and N labels.
Gut Microbiome (TMAO) Methylamine-

C,

N
Bacteria can recycle ammonia. Double labeling distinguishes between de novo synthesis and direct conversion.
High-Sensitivity MS Methylamine-

C,

N
The M+2 mass shift moves the signal out of the natural isotopic noise floor (M+1), improving Limit of Detection (LOD).

References

  • Conforti, L., Raimondi, L., & Lyles, G. A. (1993).[4] Metabolism of methylamine by semicarbazide-sensitive amine oxidase in white and brown adipose tissue of the rat. Biochemical Pharmacology, 46(4), 603–607.[4] Link

  • Yu, P. H., & Deng, Y. (1998). Endogenous formaldehyde as a potential factor of vulnerability for atherosclerosis: involvement of semicarbazide-sensitive amine oxidase (SSAO) mediated methylamine turnover.[5][6] Atherosclerosis, 140(2), 357–363. Link

  • Jones, J. G., et al. (1991). In vivo 13C and 15N NMR studies of methylamine metabolism in Pseudomonas species MA. Journal of Biological Chemistry, 266(18), 11605-11613. Link

  • Solanky, K. S., et al. (2003). 13C and 15N NMR studies of methylamine metabolism in Methylocella palustris.[2] Microbiology, 149(Pt 7), 1839–1846. Link

  • Wang, Z., et al. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature, 472(7341), 57–63. Link

Benchmarking Methylamine-13C,15N against unlabeled standards in proteomics

[3]

Benchmarking Analysis: The "Heavy" Hierarchy

The core differentiator between labeling reagents is their behavior during Reverse Phase Liquid Chromatography (RPLC).[1]

Comparison Matrix: Unlabeled vs. Deuterated vs. 13C/15N
FeatureUnlabeled (Light) Deuterated (Heavy - D3) 13C, 15N (Heavy - High Fidelity)
Formula



Mass Shift +13.03 Da (Net added)+16.05 Da (+3 Da vs Light)+15.02 Da (+2 Da vs Light)*
Chromatography BaselineSignificant Shift (Elutes Earlier)Perfect Co-elution
Quantification ReferenceProne to Integration ErrorHigh Precision
Cost LowLow-MediumHigh

*Note: While


The Deuterium Problem (Chromatographic Isotope Effect)

Deuterium is slightly more hydrophilic than Hydrogen due to the shorter C-D bond length and lower polarizability. On C18 columns, this causes deuterated peptides to interact less strongly with the stationary phase, resulting in a retention time (RT) shift of 2–10 seconds compared to the light standard.

  • Consequence: The MS1 quantification software must widen its integration window, capturing more background noise and reducing the Signal-to-Noise (S/N) ratio.

The 13C/15N Solution

Carbon-13 and Nitrogen-15 isotopes have virtually identical physicochemical properties to their natural counterparts regarding hydrophobicity.

  • Result: The "Light" and "13C/15N Heavy" peaks overlap perfectly in the chromatogram. This allows for narrower integration windows , higher spectral purity, and more accurate ratio calculations.

Experimental Protocol: Carboxyl-Targeted Labeling (MeSIL)

This protocol describes the differential labeling of two proteome samples (e.g., Control vs. Treated) using Unlabeled Methylamine (Light) and Methylamine-

Reagents:

  • Labeling Buffer: 0.1 M MES, pH 4.5–5.0 (Crucial: EDC is unstable at high pH).

  • Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Reagents:

    • Light: Methylamine Hydrochloride (Sigma).

    • Heavy: Methylamine Hydrochloride-

      
       (Cambridge Isotope Labs or similar).
      
  • Quenching: 5% Hydroxylamine or dilute acid.

Step-by-Step Workflow
  • Protein Extraction & Digestion:

    • Lyse cells in 8M Urea. Reduce (DTT) and alkylate (IAA).

    • Digest with Trypsin (1:50 ratio) overnight.

    • Desalt peptides using C18 SPE cartridges. Lyophilize to dryness.

  • Labeling Reaction (The Critical Step):

    • Resuspend dried peptides (100 µg) in 100 µL of 0.1 M MES buffer (pH 4.5) .

    • Sample A (Light): Add 2 M Unlabeled Methylamine (final conc. 1 M).

    • Sample B (Heavy): Add 2 M Methylamine-

      
        (final conc. 1 M).
      
    • Add freshly prepared EDC to a final concentration of 20 mM.

    • Incubate at Room Temperature for 2 hours with gentle shaking.

    • Boost: Add a second bolus of EDC (10 mM) after 1 hour to drive the reaction to completion.

  • Quenching & Mixing:

    • Stop the reaction by adding 5% Formic Acid or Hydroxylamine.

    • Mix Sample A and Sample B in a 1:1 ratio based on initial peptide mass.

  • Cleanup:

    • Perform a final C18 desalting step to remove excess Methylamine and EDC byproducts.

    • Analyze via LC-MS/MS.[2][3][4]

Figure 2: Experimental Workflow

Workflowcluster_0Sample Preparationcluster_1Differential Labeling (pH 4.5)S1Control LysateDigestTrypsin Digestion& C18 DesaltingS1->DigestS2Treated LysateS2->DigestL_RxnAdd UnlabeledMethylamine + EDCDigest->L_Rxn Sample AH_RxnAdd 13C,15NMethylamine + EDCDigest->H_Rxn Sample BMix1:1 MixingL_Rxn->MixH_Rxn->MixLCMSLC-MS/MS Analysis(Orbitrap/TOF)Mix->LCMS

Data Analysis & Validation

To validate the superiority of

Retention Time Delta (

RT)
Coefficient of Variation (CV)
Table 2: Performance Metrics (Simulated Data)
MetricDeuterated (D3) Standard13C, 15N StandardInterpretation

RT (Heavy - Light)
-0.15 min (± 0.05)0.00 min (± 0.01) 13C/15N eliminates peak splitting.
Labeling Efficiency > 98%> 98%Both reagents react with high efficiency.
Quantification CV 12.5%5.2% Co-elution significantly improves precision.
MS1 Complexity High (Peak broadening)Low (Single peak overlap)Cleaner spectra with 13C/15N.

Self-Validating the Protocol: To ensure your labeling worked, search your MS data for the specific mass shift as a "Variable Modification" on Asp, Glu, and C-term.

  • Light: +13.0316 Da

  • Heavy (13C, 15N): +15.0252 Da (approx, depending on exact isotope count)

  • Success Criteria: >95% of identified peptides should carry the label on all acidic residues.

Conclusion

While Deuterated Methylamine remains a cost-effective option for rough-pass proteomics, Methylamine-


 is the superior standard for high-precision quantitative studies.

References

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. [Link]

  • Zhang, R., et al. (2002). Fractionation of isotopically labeled peptides in quantitative proteomics. Analytical Chemistry. [Link][5]

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry. [Link][5]

  • Li, Z., et al. (2013). Systematic comparison of the isotope effect of deuterium and 13C/15N labels in liquid chromatography. Journal of Chromatography A. [Link]

  • Tian, F., et al. (2012). Methylamine stable isotope labeling (MeSIL) for quantitative profiling of sialylated N-glycans.[6] Glycoconjugate Journal. [Link]

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Retrosynthesis Analysis

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Methylamine-13C,15N
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.